Epidermal growth factor
Description
Historical Context of Epidermal Growth Factor Discovery and Characterization
The discovery of this compound is a landmark achievement in the field of cell biology, largely credited to the work of Stanley Cohen. upenn.eduwikipedia.org In the 1950s, while working with Rita Levi-Montalcini at Washington University in St. Louis, Cohen was investigating Nerve Growth Factor (NGF). wikipedia.orgnobelprize.orgvanderbilt.edu During these experiments, he observed that crude extracts from mouse submaxillary glands, when injected into newborn mice, caused precocious eyelid opening and incisor eruption. wikipedia.orgnobelprize.org This unexpected finding hinted at the presence of a separate, potent biological factor.
Subsequent research by Cohen led to the isolation and purification of this factor in 1962, which he named this compound due to its demonstrated ability to stimulate epidermal growth and keratinization. nobelprize.orgsinobiological.comnih.gov Initially, human EGF was identified in urine and was known as urogastrone. wikipedia.org The early 1970s marked a significant expansion in EGF research when it was discovered that EGF is a potent mitogen for fibroblasts in culture, stimulating DNA synthesis. nobelprize.org This finding indicated the presence of specific receptors for EGF on human cells. nobelprize.org
A pivotal moment in understanding EGF's mechanism of action came with the discovery that its receptor (EGFR) possesses intrinsic protein-tyrosine kinase activity. wikipedia.orgnih.gov This finding was revolutionary, as it directly linked the binding of an extracellular growth factor to an enzymatic activity within the cell, a concept that is now a cornerstone of signal transduction. royalsociety.org For their groundbreaking discoveries of growth factors, Stanley Cohen and Rita Levi-Montalcini were jointly awarded the Nobel Prize in Physiology or Medicine in 1986. upenn.eduwikipedia.orgvanderbilt.edu
The this compound Family of Ligands and Receptors: An Academic Perspective
This compound is the founding member of a larger family of structurally related protein ligands. wikipedia.org All members of the EGF family are synthesized as transmembrane precursors and require proteolytic cleavage to release the soluble, active ligand. f1000research.com These ligands share a conserved EGF-like motif, which is characterized by six cysteine residues that form three intramolecular disulfide bonds, giving them a similar three-dimensional structure. sinobiological.comnih.gov
The EGF family of ligands is diverse and includes, but is not limited to:
Amphiregulin (AREG) wikipedia.org
Betacellulin (BTC) wikipedia.org
Epigen (EPGN) wikipedia.org
Epiregulin (EPR) wikipedia.org
Heparin-binding EGF-like growth factor (HB-EGF) wikipedia.org
Neuregulins (NRG1, NRG2, NRG3, NRG4) wikipedia.org
Transforming growth factor-α (TGF-α) wikipedia.org
These ligands exert their effects by binding to a family of four closely related receptor tyrosine kinases, known as the ErbB family. wikipedia.orgnih.gov These receptors are transmembrane glycoproteins with a common structure that includes an extracellular ligand-binding domain, a transmembrane helix, and an intracellular domain with tyrosine kinase activity. nih.govfrontiersin.org
The members of the ErbB receptor family are:
EGFR (ErbB1/HER1): The primary receptor for EGF, TGF-α, amphiregulin, and epigen. wikipedia.orgfrontiersin.org
ErbB2 (HER2/neu): Notably, no direct ligand has been identified for ErbB2. wikipedia.orgfrontiersin.org It is the preferred heterodimerization partner for other ErbB receptors, enhancing their signaling capabilities. sinobiological.com
ErbB3 (HER3): Binds neuregulins. frontiersin.org Its kinase domain is considered to be catalytically impaired, and it relies on heterodimerization with other ErbB family members, particularly ErbB2, to signal. nih.govsinobiological.com
ErbB4 (HER4): Binds neuregulins as well as HB-EGF, betacellulin, and epiregulin. f1000research.comfrontiersin.org
The specific ligand and the resulting receptor dimer combination (homo- or heterodimer) dictate the nature and intensity of the downstream cellular response. frontiersin.orgfrontiersin.org This combinatorial complexity allows for a highly regulated and nuanced signaling network that can be tailored to the specific needs of different cell types and tissues. nih.gov For instance, some ligands are considered high-affinity (e.g., EGF, TGF-α), while others are low-affinity (e.g., AREG, EREG). f1000research.com This intricate system of ligands and receptors plays a critical role in numerous physiological processes, from embryonic development to tissue homeostasis in adults. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQCZHXXJYVRD-GACYYNSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H381N73O83S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6046 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62229-50-9 | |
| Record name | Urogastrone [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epidermal growth factor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Biology of Epidermal Growth Factor
Molecular Architecture of Epidermal Growth Factor
Human this compound (EGF) is a relatively small, single-chain polypeptide consisting of 53 amino acids, with a molecular weight of approximately 6 kDa. wikipedia.orgcreative-diagnostics.com Its structure is characterized by three intramolecular disulfide bonds, formed between six conserved cysteine residues (Cys6-Cys20, Cys14-Cys31, and Cys33-Cys42). wikipedia.org These disulfide bridges are critical for maintaining the compact, three-looped tertiary structure of the protein, which is essential for its high-affinity binding to the this compound Receptor (EGFR). wikipedia.orgoup.com
The three-dimensional structure of EGF has been elucidated through techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrcsb.org These studies have revealed a main two-stranded β-sheet (N-terminal) and a smaller C-terminal two-stranded β-sheet. wikipedia.org The crystal structure of human EGF shows that two EGF molecules can form a potential dimer. nih.govrcsb.org A significant number of residues that are crucial for binding to its receptor are found at the interface between these two EGF molecules, suggesting that EGF dimerization may play a role in the subsequent dimerization of the EGFR. nih.govnih.gov
The EGF-like domain is a conserved structural motif found in a large family of proteins. creative-diagnostics.comwikipedia.org This domain, typically 30-40 amino acids in length, is defined by the presence of six cysteine residues that form three disulfide bonds, creating a characteristic stable fold. creative-diagnostics.comwikipedia.org
Genetic Organization and Expression Patterns of this compound Genes
The human EGF gene is located on chromosome 4. wikipedia.org It is transcribed and translated to produce a large precursor protein, prepro-EGF, which is a transmembrane protein of 1207 amino acids in humans. sinobiological.comsinobiological.com The mature, 53-amino acid EGF polypeptide is then released from this precursor through proteolytic cleavage. oup.comnih.gov
The expression of the EGF gene is regulated by a variety of factors and is tissue-specific. nih.govoup.com High levels of EGF expression are found in the submandibular (submaxillary) glands and in human urine, where it was initially discovered and known as urogastrone. wikipedia.org It is also expressed in many other human tissues, including the kidney, salivary gland, cerebrum, prostate, platelets, and parotid gland. wikipedia.orggenecards.org In the skin, several EGF family ligands, including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epiregulin (EPR), are expressed by human keratinocytes. physiology.org
The regulation of EGF receptor (EGFR) gene expression is also a critical control point in the signaling pathway. Studies have shown that the synthesis of EGFR is modulated by various agents, including EGF itself, phorbol (B1677699) esters, retinoic acid, and hormones. nih.govoup.com The 5'-flanking region of the EGFR gene contains promoter and enhancer elements that are responsive to these stimuli, indicating that the expression of the receptor is controlled at the transcriptional level. nih.govum.es For instance, in murine embryonal carcinoma cells, the levels of EGFR mRNA and protein increase significantly upon differentiation induced by retinoic acid. aacrjournals.org
The table below summarizes the key features of the human EGF gene and protein.
| Feature | Description |
| Gene Name | This compound (EGF) |
| Chromosome Location | 4q25 |
| Precursor Protein | Prepro-EGF (1207 amino acids in humans) |
| Mature Protein | 53 amino acids |
| Molecular Weight | ~6 kDa |
| Key Structural Features | 3 intramolecular disulfide bonds |
| Primary Tissues of Expression | Submandibular gland, kidney, salivary gland, cerebrum, prostate |
Evolutionary Conservation of this compound Signaling Systems
The EGF signaling pathway is highly conserved throughout evolution, underscoring its fundamental biological importance. bosterbio.comabeomics.com Homologs of the EGF receptor and its ligands have been identified in a wide range of organisms, from invertebrates like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster to vertebrates, including humans. biologists.comnih.govuzh.ch
In Drosophila, a single EGF receptor homolog (DER) and several ligands, including Spitz, Gurken, and Vein, control various aspects of development. biologists.commdpi.com In vertebrates, the system has expanded, with four known EGFR family receptors (EGFR/ErbB1, ErbB2, ErbB3, and ErbB4) and a larger family of EGF-like ligands. nih.govnih.gov This expansion is believed to have occurred through gene duplication and divergence, allowing for greater complexity and specificity in signaling. nih.govresearchgate.net
Phylogenetic analyses suggest that the first EGF-CFC gene, a related family of proteins, appeared in the ancestor of deuterostomes. nih.govbiorxiv.org The core components of the EGFR pathway, a single receptor and at least one EGF-like ligand, were likely present in the last common metazoan ancestor. nih.gov The diversification of ligands, such as the appearance of neuregulin-like ligands, is thought to have occurred later in the last common bilaterian ancestor. nih.gov The conservation of the signaling pathway components across such a vast evolutionary distance highlights its critical role in fundamental cellular processes. bosterbio.comabeomics.com
Diversity and Classification of this compound-like Ligands
The this compound (EGF) family of ligands is a diverse group of proteins that share structural and functional similarities with EGF. oup.comfrontiersin.org All members of this family contain a conserved EGF-like domain, characterized by six cysteine residues that form three disulfide bonds. creative-diagnostics.comnih.gov These ligands are typically synthesized as transmembrane precursors and are released in their soluble, active form through proteolytic cleavage. oup.comnih.gov
The EGF family of ligands can be broadly classified into different subgroups based on their receptor binding specificities. nih.govfrontiersin.org
EGFR (ErbB1) specific ligands: This group includes EGF, Transforming growth factor-α (TGF-α), Amphiregulin (AREG), and Epigen (EPGN). frontiersin.orgiiarjournals.org
Dual EGFR (ErbB1) and ErbB4 binders: Heparin-binding EGF-like growth factor (HB-EGF), Betacellulin (BTC), and Epiregulin (EREG) can bind to both EGFR and ErbB4. nih.govfrontiersin.org
Neuregulins (NRGs) or Heregulins (HRGs): This subfamily includes NRG1, NRG2, NRG3, and NRG4. sinobiological.comfrontiersin.org NRG1 and NRG2 bind to ErbB3 and ErbB4, while NRG3 and NRG4 are specific for ErbB4. frontiersin.org
The table below provides a classification of the major EGF-like ligands and their primary receptor binding specificities.
| Ligand | Receptor(s) |
| This compound (EGF) | EGFR (ErbB1) |
| Transforming Growth Factor-α (TGF-α) | EGFR (ErbB1) |
| Amphiregulin (AREG) | EGFR (ErbB1) |
| Epigen (EPGN) | EGFR (ErbB1) |
| Heparin-binding EGF-like growth factor (HB-EGF) | EGFR (ErbB1), ErbB4 |
| Betacellulin (BTC) | EGFR (ErbB1), ErbB4 |
| Epiregulin (EREG) | EGFR (ErbB1), ErbB4 |
| Neuregulin-1 (NRG1) | ErbB3, ErbB4 |
| Neuregulin-2 (NRG2) | ErbB3, ErbB4 |
| Neuregulin-3 (NRG3) | ErbB4 |
| Neuregulin-4 (NRG4) | ErbB4 |
This diversity in ligands and their receptor specificities allows for a complex and finely tuned signaling network that can elicit a wide range of cellular responses depending on the specific ligand-receptor combination and the cellular context.
Epidermal Growth Factor Receptor: Structure and Functional Domains
Extracellular Ligand-Binding Domain of the Epidermal Growth Factor Receptor
The extracellular domain (ECD) of EGFR is responsible for recognizing and binding to its cognate ligands, such as this compound (EGF) and Transforming Growth Factor-α (TGF-α). researchgate.netelifesciences.org This domain is comprised of four subdomains, designated I, II, III, and IV. nih.govfrontiersin.org
Subdomains I and III (L1 and L2): These two domains are responsible for directly engaging the ligand. They possess a β-helix solenoid structure. nih.govmdpi.com Ligand binding occurs in a pocket formed between these two domains. researchgate.netelifesciences.org
Subdomains II and IV (CR1 and CR2): These are cysteine-rich regions that play a crucial role in maintaining the receptor's conformation. nih.govresearchgate.net In the absence of a ligand, subdomain II interacts with subdomain IV, forming a "tethered" or auto-inhibited conformation that prevents dimerization. rsc.org The dimerization arm, a loop within subdomain II, is a key mediator of receptor-receptor interactions upon activation. elifesciences.org
Ligand binding induces a significant conformational change in the ECD, causing it to transition from the tethered, inactive state to an extended, active conformation. This "untethered" state exposes the dimerization arm, facilitating the formation of receptor dimers. researchgate.netrsc.org
Transmembrane Domain of the this compound Receptor
The transmembrane (TM) domain is a single alpha-helical segment that anchors the receptor within the cell membrane. ebi.ac.ukroyalsocietypublishing.org While initially thought to be a passive anchor, the TM domain is now understood to play an active role in receptor dimerization and activation. ebi.ac.ukacs.org
The TM domain contains specific sequence motifs, including small-X3-small motifs, that are important for helix-helix interactions and the stability of the dimer. acs.org Upon ligand binding to the extracellular domain, a rotational and pivoting motion is transmitted through the TM helices. nih.govacs.org This reorientation of the TM domains is a critical step in transmitting the activation signal across the cell membrane to the intracellular kinase domains. acs.org
Intracellular Tyrosine Kinase Domain of the this compound Receptor
The intracellular portion of EGFR contains the tyrosine kinase (TK) domain, which is the catalytic engine of the receptor. nih.govdovepress.com This domain is responsible for the phosphorylation of tyrosine residues, both on the receptor itself (autophosphorylation) and on downstream signaling proteins. dovepress.comnih.gov The TK domain is composed of two lobes: a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is located in the cleft between these two lobes. mdpi.com
Key structural features of the kinase domain include:
The Activation Loop (A-loop): A flexible loop that, in the inactive state, can block the substrate-binding site. Upon activation, it undergoes a conformational change to an open and active state. mdpi.commdpi.com
The αC-helix: A critical regulatory element. In the inactive state, the αC-helix is positioned "out," while in the active state, it moves "in" to form a salt bridge with a conserved lysine (B10760008) residue, which is essential for ATP coordination. pnas.org
The DFG motif: Located at the beginning of the activation loop, the conformation of this motif (DFG-in or DFG-out) distinguishes between active and inactive kinase states. mdpi.com
Activation of the kinase domain occurs through the formation of an asymmetric dimer. nih.gov In this arrangement, the C-lobe of one kinase domain (the "activator") interacts with the N-lobe of the other kinase domain (the "receiver"), allosterically activating the receiver's catalytic function. pnas.org
C-Terminal Tail and Regulatory Regions of the this compound Receptor
Flanking the kinase domain are the juxtamembrane (JM) segment and the C-terminal tail, both of which are crucial for regulating receptor function. nih.govpnas.org
The juxtamembrane segment , located between the transmembrane domain and the kinase domain, is involved in the stabilization of the active asymmetric kinase dimer. pnas.orgpnas.org
The C-terminal tail is a long, flexible region that contains multiple tyrosine residues. nih.govmdpi.com In the basal state, the C-terminal tail can act as a repressor of kinase activity. mdpi.comnih.gov Upon receptor activation and dimerization, these tyrosine residues become autophosphorylated. nih.govresearchgate.net The resulting phosphotyrosine sites serve as docking stations for a variety of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, such as Grb2 and Shc1. nih.govdovepress.commdpi.com The recruitment of these proteins initiates multiple downstream signaling cascades, including the Ras/Raf/MAP kinase and PI3K/Akt pathways. nih.govpharmgkb.org
Conformational Dynamics and Allosteric Regulation of the this compound Receptor
The activation of EGFR is a highly dynamic process governed by allosteric regulation, where events in one part of the protein influence the function of distant regions. nih.govplos.org The binding of a single ligand to the extracellular domain is sufficient to induce a conformational cascade that activates the receptor dimer. nih.govfrontiersin.org
This process involves:
Ligand-induced conformational change: Ligand binding to the ECD breaks the intramolecular tether, leading to an extended conformation. rsc.org
Dimerization: The extended ECDs facilitate receptor dimerization. researchgate.net
Transmembrane helix reorientation: The dimerization of the ECDs induces a rotation of the transmembrane helices. nih.gov
Asymmetric kinase dimer formation: The reoriented TM helices bring the intracellular kinase domains into proximity, favoring the formation of an active, asymmetric dimer. pnas.orgnih.gov
Allosteric kinase activation: The asymmetric arrangement allows the activator kinase to allosterically activate the receiver kinase. nih.gov
Autophosphorylation and downstream signaling: The active kinase phosphorylates tyrosine residues on the C-terminal tail, creating binding sites for downstream signaling molecules. pharmgkb.orgmdpi.com
Mutations in EGFR can disrupt these finely tuned conformational equilibria, leading to persistent, ligand-independent receptor activation. mdpi.comscilit.com These mutations can alter the flexibility and interaction networks within the kinase domain, shifting the equilibrium towards the active state and rewiring allosteric pathways. mdpi.comscilit.com
Table of Structural and Functional Domains of EGFR
| Domain/Region | Location (Amino Acid Residues, approx.) | Key Structural Features | Primary Function |
|---|---|---|---|
| Extracellular Domain | 1-621 royalsocietypublishing.org | Four subdomains (I-IV) nih.gov | Ligand binding, dimerization researchgate.net |
| Subdomain I (L1) | 1-165 rsc.org | β-helix solenoid nih.gov | Ligand binding nih.gov |
| Subdomain II (CR1) | 166-309 rsc.org | Cysteine-rich, dimerization arm nih.govelifesciences.org | Dimerization, autoinhibition elifesciences.orgrsc.org |
| Subdomain III (L2) | 310-481 rsc.org | β-helix solenoid nih.gov | Ligand binding nih.gov |
| Subdomain IV (CR2) | 482-621 rsc.org | Cysteine-rich, tethering arm nih.govrsc.org | Autoinhibition rsc.org |
| Transmembrane Domain | 622-644 royalsocietypublishing.org | Single α-helix ebi.ac.uk | Membrane anchoring, signal transduction ebi.ac.ukacs.org |
| Intracellular Domain | 645-1186 royalsocietypublishing.org | Juxtamembrane, Kinase, C-terminal tail nih.gov | Catalytic activity, signal propagation nih.govmdpi.com |
| Juxtamembrane Segment | 645-695 pnas.orgmerckmillipore.com | Flexible linker pnas.org | Regulation of kinase activity, dimer stabilization pnas.orgpnas.org |
| Tyrosine Kinase Domain | 696-957 (approx.) dovepress.commerckmillipore.com | N- and C-lobes, A-loop, αC-helix mdpi.commdpi.com | ATP binding, tyrosine phosphorylation dovepress.comnih.gov |
Ligand Receptor Interactions and Signal Transduction Mechanisms
Mechanisms of Epidermal Growth Factor Ligand Binding to the this compound Receptor
The binding of this compound (EGF) to the this compound receptor (EGFR) is a critical initiating event in a signaling cascade that regulates numerous cellular processes. plos.org This interaction is characterized by high affinity and specificity, driven by a series of molecular recognition events at the receptor's extracellular domain (ECD).
The EGFR ECD is composed of four domains (I-IV). frontiersin.org In the absence of a ligand, the receptor exists in an auto-inhibited, tethered conformation where a "dimerization arm" in domain II is buried through an intramolecular interaction with domain IV. nih.gov This conformation prevents receptor dimerization and subsequent activation.
The binding of a ligand, such as EGF, occurs at a site formed by domains I and III of the EGFR. nih.govrsc.org This binding event is not a simple lock-and-key mechanism but rather a dynamic process involving significant conformational changes in the receptor. wustl.eduaacrjournals.org The ligand acts as a bridge between domains I and III, inducing a dramatic rearrangement of the ECD. nih.gov This rearrangement disrupts the autoinhibitory tether, exposing the crucial dimerization arm in domain II. nih.gov
Studies have shown that both hydrophobic and electrostatic interactions are key to the binding of EGF to EGFR. For instance, residues like Tyr44 and Leu47 from EGF contribute to hydrophobic interactions, while residues such as Glu5, Asp11, Asp17, and Arg41 from EGF are involved in electrostatic interactions that help to close the gap between domains I and III of the receptor. rsc.org The consensus sequence for EGF ligands, characterized by six spatially conserved cysteine residues forming three intramolecular disulfide bonds, is critical for this high-affinity binding. wikipedia.orgnih.gov
Interestingly, while ligand binding is a prerequisite for the activation of the receptor's tyrosine kinase activity, some studies suggest that EGFR can exist as pre-formed, inactive dimers even before ligand binding. nih.govmdpi.com In this context, ligand binding is thought to induce a rotational or twisting conformational change within the pre-formed dimer, shifting the intracellular kinase domains from an inactive to an active state. nih.govmdpi.com
This compound Receptor Autophosphorylation and Subsequent Adaptor Protein Recruitment
Following ligand-induced dimerization, the intrinsic protein tyrosine kinase activity of the EGFR is stimulated. mdpi.comnih.gov This leads to a crucial process known as autophosphorylation, where the intracellular kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the C-terminal tail of the other receptor, and vice versa (trans-autophosphorylation). nih.govnih.gov
The C-terminal region of EGFR contains multiple tyrosine residues that can be phosphorylated, with at least six (Y992, Y1045, Y1068, Y1086, Y1148, and Y1173) being well-characterized sites for the recruitment of signaling proteins. molbiolcell.orgnih.gov This multisite phosphorylation creates a series of docking sites for a variety of intracellular adaptor proteins and enzymes that contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. abeomics.comnih.gov
The recruitment of these adaptor proteins is a critical step in relaying the signal from the activated receptor to downstream signaling pathways. pharmgkb.org The specific pattern of tyrosine phosphorylation can influence which adaptor proteins are recruited, thereby determining the subsequent cellular response. The abundance of these adaptor proteins within a cell can also regulate the extent and duration of signaling. molbiolcell.orgnih.gov
Key adaptor proteins that bind to the phosphorylated EGFR include:
Growth factor receptor-bound protein 2 (Grb2): This adaptor protein contains one SH2 domain and two SH3 domains. The SH2 domain of Grb2 binds directly to phosphorylated tyrosine residues on EGFR, such as Y1068 and Y1086, or indirectly via the Shc adaptor protein. abeomics.combio-rad.com
Shc (Src Homology 2 domain-containing transforming protein): Shc is another important adaptor protein that becomes phosphorylated upon EGFR activation and serves as a docking site for Grb2. nih.govabeomics.com
Phospholipase C gamma (PLCγ): This enzyme is recruited to phosphorylated EGFR and, upon activation, leads to the generation of second messengers involved in calcium signaling and protein kinase C (PKC) activation. nih.govdanaher.com
The assembly of these adaptor protein complexes at the plasma membrane initiates the activation of various downstream signaling cascades.
Major Downstream Signaling Pathways Activated by this compound Receptor
The recruitment of adaptor proteins to the autophosphorylated EGFR initiates a complex network of intracellular signaling pathways. These pathways ultimately regulate a wide range of cellular functions, including proliferation, survival, migration, and differentiation. mdpi.com One of the most well-characterized and crucial of these is the RAS-RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) pathway.
RAS-RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from the cell surface to the nucleus, leading to changes in gene expression. wikipedia.orgresearchgate.net The activation of this pathway by EGFR is initiated by the recruitment of the Grb2 adaptor protein. pharmgkb.org
The process unfolds as follows:
Recruitment of Grb2-SOS complex: The SH2 domain of Grb2 binds to phosphotyrosine residues on the activated EGFR. abeomics.com Grb2 is constitutively associated with Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor (GEF), through its SH3 domains. bio-rad.com This brings SOS to the inner leaflet of the plasma membrane.
Activation of Ras: At the plasma membrane, SOS interacts with the small GTPase Ras. SOS promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on Ras, converting it from an inactive GDP-bound state to an active GTP-bound state. nih.govbio-rad.com
Activation of the kinase cascade: Activated Ras-GTP then recruits and activates the serine/threonine kinase RAF (e.g., Raf-1). nih.govnih.gov RAF, in turn, phosphorylates and activates MEK (MAPK/ERK Kinase). wikipedia.org
Activation of ERK: MEK then phosphorylates and activates ERK (Extracellular signal-Regulated Kinase), which is also known as MAPK. wikipedia.org
Nuclear translocation and gene regulation: Activated ERK can then translocate into the nucleus, where it phosphorylates and activates a variety of transcription factors. nih.govwikipedia.org These transcription factors then regulate the expression of genes involved in cell proliferation, differentiation, and survival.
This linear cascade provides a direct route for signals originating from EGFR activation at the cell surface to effect changes in gene transcription within the nucleus, thereby controlling fundamental cellular decisions.
Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR Pathway
The binding of this compound (EGF) to its receptor (EGFR) triggers a signaling cascade that frequently involves the Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR pathway. This pathway is crucial for numerous cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comfrontiersin.org
Upon activation by ligands like EGF, the EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. mdpi.comwikipathways.org These phosphorylated sites serve as docking platforms for the p85 regulatory subunit of PI3K. nih.gov This recruitment activates the p110 catalytic subunit of PI3K. mdpi.com Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govmdpi.com
PIP3 at the plasma membrane recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). mdpi.com For full activation, AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2). nih.govmdpi.com
Once activated, AKT phosphorylates a multitude of downstream targets. A major downstream effector of AKT is the mTOR complex 1 (mTORC1). nih.govplos.org AKT activates mTORC1 by phosphorylating and inactivating the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb1. nih.gov This leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mdpi.com
The PI3K/AKT/mTOR pathway is a central mediator of the mitogenic and anti-apoptotic signals initiated by EGF. nih.govresearchgate.net Its dysregulation is a common feature in various cancers, often due to EGFR overexpression or mutations in pathway components. mdpi.comresearchgate.net The tumor suppressor protein PTEN (phosphatase and tensin homolog) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby antagonizing PI3K activity. nih.govmdpi.com
SRC Family Kinase Signaling Cascades
The activation of SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, is another significant event following EGF stimulation. nih.gov c-Src, a key member of this family, physically and functionally interacts with the EGFR, amplifying its downstream oncogenic signals. mdpi.com
Upon EGF binding, the activated EGFR can directly recruit and activate c-Src. mdpi.comnih.gov This activation can be rapid, occurring within one minute of EGF treatment, and can be persistent. nih.gov The level of EGFR expression in a cell can correlate with the degree of SFK activation. nih.gov
Activated c-Src can phosphorylate the EGFR on tyrosine residues that are distinct from the autophosphorylation sites, including Y845. mdpi.com This phosphorylation by c-Src can enhance and prolong EGFR signaling. mdpi.com For instance, c-Src-mediated phosphorylation of EGFR can facilitate the binding of PI3K to the receptor, leading to the activation of the AKT survival pathway. mdpi.comnih.gov
Furthermore, c-Src plays a role in mediating the activation of other signaling pathways downstream of the EGFR. It has been implicated in the activation of the Ras/Raf/ERK pathway and the JNK pathway. mdpi.commdpi.com In some cellular contexts, the activation of JNK downstream of the EGFR involves a sequential activation of c-Src and PI3K. mdpi.com
Interestingly, the mechanisms of c-Src activation and its downstream substrate specificity can differ depending on the initial stimulus. For example, EGF receptors have been shown to activate c-Src through a Ral-GTPase-dependent mechanism, leading to the phosphorylation of substrates like Stat3 and cortactin. embopress.org This highlights the complexity and context-dependency of SRC kinase signaling in response to EGF.
Phospholipase C-gamma1 (PLCγ1)-Protein Kinase C (PKC) Pathway
The activation of Phospholipase C-gamma1 (PLCγ1) represents another important branch of the EGFR signaling network. wikipathways.orgpharmgkb.org Upon EGF-induced EGFR activation, PLCγ1 is recruited to the phosphorylated receptor and is itself phosphorylated and activated. pharmgkb.org
Activated PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipathways.orgpharmgkb.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). wikipathways.org This increase in cytosolic Ca2+ can activate various calcium-regulated pathways. wikipathways.org
DAG, on the other hand, remains in the plasma membrane and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. wikipathways.org The activation of PKC can, in turn, regulate a variety of cellular processes. One of the signaling modules that can be regulated by PKC in the context of EGFR signaling is the NF-κB module. wikipathways.org
While the PLCγ1-PKC pathway is a recognized component of EGFR signaling, its specific contributions can vary depending on the cellular context and the specific EGF ligand. For instance, in human fibroblasts, transforming growth factor-α (TGFα), another EGFR ligand, stimulates cell migration via a PLCγ-dependent mechanism. nih.gov
JAK-STAT Signaling Pathways
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is another signaling cascade that can be activated by the EGFR. frontiersin.orgphysiology.org This pathway provides a relatively direct route for transmitting a signal from the cell surface to the nucleus to regulate gene expression. kegg.jp
Upon stimulation with EGF, the EGFR can induce the tyrosine phosphorylation of STAT proteins, including STAT1, STAT3, and STAT5. frontiersin.orgphysiology.orgdovepress.com There are two proposed mechanisms for STAT activation by the EGFR: a JAK-dependent and a JAK-independent mechanism. physiology.org In the JAK-dependent mechanism, the activated EGFR recruits and activates JAK family kinases (e.g., JAK1 and JAK2), which then phosphorylate the STAT proteins. physiology.org In the JAK-independent mechanism, the intrinsic kinase activity of the EGFR is sufficient to directly phosphorylate STATs. frontiersin.orgnih.gov Evidence suggests that EGF-induced STAT activation requires the EGFR's kinase activity but may not necessarily require JAK1 in all cellular contexts. nih.gov
Once phosphorylated, STAT proteins form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgkegg.jp The activation of the JAK-STAT pathway by EGF has been linked to cellular responses such as cell migration. physiology.org For instance, in primary esophageal keratinocytes, EGFR-mediated activation of a STAT-JAK complex was found to be responsible for enhanced cell migration, potentially through the activation of matrix metalloproteinase-1 (MMP-1). physiology.org
JNK Signaling Pathways
The c-Jun N-terminal kinase (JNK) signaling pathway, a subfamily of the mitogen-activated protein kinase (MAPK) pathways, is also activated in response to EGF. wikipathways.orgmdpi.com The JNK pathway is involved in regulating a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation. mdpi.com
Activation of the JNK pathway by the EGFR can occur through the activation of small G proteins such as Rac and CDC42. wikipathways.org These G proteins can then recruit and activate a cascade of kinases, ultimately leading to the phosphorylation and activation of JNK. bio-rad.com In some cell types, the activation of JNK by EGF involves a sequential activation of c-Src and PI3K. mdpi.com The adaptor protein Shc has also been shown to play a role in EGF-mediated JNK activation. nih.gov
Once activated, JNK can phosphorylate and activate transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. aacrjournals.orgpnas.org This leads to changes in gene expression that contribute to the cellular response to EGF. For example, in breast cancer cells, EGF-induced expression of insulin (B600854) receptor substrate-2 (IRS-2), which is involved in cell migration, is mediated by the JNK/AP-1 signaling pathway. aacrjournals.org The JNK pathway is also essential for the expression of EGF itself during certain developmental processes, such as eyelid closure. pnas.org
Specificity and Differential Biological Outputs Elicited by this compound Ligands
The EGFR can be activated by seven different cognate ligands: EGF, transforming growth factor-α (TGFα), amphiregulin (AREG), betacellulin (BTC), heparin-binding EGF-like growth factor (HB-EGF), epiregulin, and epigen. nih.govmdpi.com Although these ligands all bind to and activate the same receptor, they can elicit distinct biological responses even within the same cell type. nih.govresearchgate.net
This specificity in signaling output can be attributed to several factors:
Receptor Conformation: Structural studies suggest that different ligands can induce distinct conformational changes in the EGFR extracellular domain. elifesciences.orgrcsb.orgosti.gov These subtle structural differences at the ligand-binding site can be transmitted to the transmembrane and intracellular kinase domains, leading to variations in the stability and activity of the receptor dimer. elifesciences.org
Downstream Signaling Pathway Activation: The different ligands can differentially activate downstream signaling pathways. For instance, in one study, HB-EGF and BTC were found to be more potent activators of the Akt, STAT3, and PLCγ pathways compared to EGF and TGF-α, while all four ligands could fully activate the Erk pathway at low concentrations. researchgate.net In another example, EGF was shown to stimulate cell migration in fibroblasts through a p70S6K-dependent mechanism, whereas TGFα utilized a phospholipase C-dependent pathway. nih.gov
These differences in receptor activation kinetics, dimerization preferences, and downstream signaling lead to a diverse range of cellular outcomes. For example, in colon cancer cells, EGF can lead to an epithelial-to-mesenchymal transition, while AREG promotes proliferation. researchgate.net
Cross-Talk and Integration with Other Cellular Signaling Networks
The EGFR signaling network does not operate in isolation but is intricately connected with other cellular signaling pathways. This cross-talk and integration allow for a highly regulated and context-specific cellular response.
G Protein-Coupled Receptors (GPCRs): There is significant cross-talk between EGFR and GPCR signaling. In some instances, GPCR activation can lead to the transactivation of the EGFR, often involving the activation of c-Src. mdpi.commdpi.com This allows GPCRs to utilize the downstream signaling machinery of the EGFR to mediate cellular responses like DNA synthesis. mdpi.com
Insulin-like Growth Factor (IGF) Signaling: The EGF and IGF signaling pathways exhibit cross-talk. EGF can induce the expression of key components of the IGF signaling pathway, such as insulin receptor substrate-1 (IRS-1) and IRS-2. aacrjournals.org This can enhance the cellular response to IGFs and integrin engagement, impacting processes like cell motility. aacrjournals.org
Integrin Signaling: EGFR signaling is integrated with signals originating from the extracellular matrix via integrins. This integration is crucial for processes like cell migration and invasion.
Other Receptor Tyrosine Kinases (RTKs): The EGFR can form heterodimers with other members of the ErbB family, such as ErbB2, ErbB3, and ErbB4, leading to a diversification of signaling outputs. nih.gov The specific ligand determines which heterodimers are preferentially formed. nih.gov
Feedback Loops: EGFR signaling is subject to both positive and negative feedback regulation. For example, a negative feedback loop exists where the downstream kinase S6K1 can phosphorylate and inhibit components of the IGF-1 signaling pathway that feed into the PI3K pathway. nih.gov Conversely, c-Src activation by EGFR can lead to further phosphorylation and activation of the EGFR itself, creating a positive feedback loop. nih.gov
This extensive network of cross-talk and integration ensures that the cellular response to EGF is finely tuned and coordinated with other extracellular and intracellular cues, ultimately determining the physiological outcome.
Biological Roles of Epidermal Growth Factor Signaling
Fundamental Cellular Processes Mediated by Epidermal Growth Factor
The activation of EGFR by EGF triggers a complex signaling cascade that modulates a wide array of fundamental cellular activities, including proliferation, differentiation, migration, and apoptosis. researchgate.net Upon ligand binding, EGFR undergoes dimerization, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic domain. researchgate.net This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn transmit signals downstream through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately regulating diverse biological functions. researchgate.netresearchgate.net
EGF is a potent mitogen that stimulates cell proliferation and growth in a wide variety of cell types. nih.govnih.gov The binding of EGF to EGFR initiates a signal transduction cascade that ultimately leads to DNA synthesis and cell division. nih.gov One of the key pathways activated is the Ras/Raf/MEK/ERK pathway. researchgate.netnih.gov This cascade involves the activation of Ras proteins, which then recruit and activate RAF kinases, leading to the activation of extracellular signal-regulated kinases (ERK). researchgate.net Activated ERKs translocate to the nucleus and phosphorylate transcription factors like Elk1 and C-myc, which induce the expression of genes necessary for cell cycle progression, particularly from the G1 to the S phase. researchgate.netnih.gov
The PI3K/AKT pathway is another critical downstream effector of EGFR signaling that promotes cell growth. researchgate.net Activation of phosphoinositide 3-kinase (PI3K) leads to the activation of protein kinase B (AKT), which in turn can activate the mammalian target of rapamycin (mTOR). researchgate.net The subsequent phosphorylation of ribosomal protein S6 kinase beta-1 (P70S6K) promotes protein synthesis, a key component of cell growth. researchgate.net Studies have shown that EGF stimulation can lead to significant changes in the expression of thousands of genes and proteins involved in cell proliferation. nih.gov
| Cell Type/Model | Key Finding | Primary Signaling Pathway Implicated |
|---|---|---|
| HeLa cells | EGF stimulation led to the global phosphorylation of 2244 proteins at 6600 sites, indicating a widespread impact on cellular signaling. nih.gov | General EGFR signaling |
| Human mammary epithelial cells (HMEC) | EGF stimulation caused significant differences in the expression of 3172 genes and 596 proteins. nih.gov | General EGFR signaling |
| Various cell lines | The RAS-RAF-MEK-ERK MAPK pathway is a major route for EGF-induced cell proliferation. researchgate.net | RAS/RAF/MEK/ERK |
| Various cell lines | The PI3K-AKT-mTOR pathway is crucial for EGF-mediated cell growth and protein synthesis. researchgate.net | PI3K/AKT/mTOR |
EGF signaling plays a crucial role in directing cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. researchgate.netnih.gov The outcome of EGF signaling on differentiation is highly context-dependent, varying with the cell type, the concentration of EGF, and the presence of other signaling molecules. youtube.com
In the testes of Drosophila melanogaster, for instance, a temporal increase in EGF signaling regulates the differentiation of germline cells. youtube.com Low levels of EGF signaling are required for the transit amplifying divisions of germline cells, while high levels of EGF signaling promote their terminal differentiation into spermatocytes. youtube.com Similarly, in the planarian Schmidtea mediterranea, the EGFR pathway is hypothesized to be a key regulator of the terminal differentiation of various lineage-committed progenitor cells. nih.gov In vertebrate models, EGF has been shown to enhance the osteogenic differentiation of dental pulp stem cells, suggesting its role in bone regeneration. nih.gov
| Organism/Cell Type | Effect of EGF Signaling | Key Observation |
|---|---|---|
| Drosophila melanogaster (testes) | Regulates germline cell differentiation. youtube.com | Low EGF dose for transit amplifying divisions; high dose for terminal differentiation. youtube.com |
| Schmidtea mediterranea (planarian) | Regulates terminal differentiation of progenitor cells. nih.gov | Hypothesized to be a key regulator of stem cell differentiation. nih.gov |
| Dental pulp stem cells | Enhances osteogenic differentiation. nih.gov | Low concentrations (10 ng/ml) induce morphological and phenotypic changes. nih.gov |
Cell migration is a fundamental process in development, tissue repair, and disease, and it is tightly regulated by EGF signaling. researchgate.netnih.gov EGF can stimulate the migration of various cell types, including normal mammary epithelial cells, fibroblasts, and carcinoma cells. cell.com The mechanisms by which EGF promotes cell motility are complex and involve the regulation of cell adhesion and the cytoskeleton.
One key aspect of EGF-induced cell motility is the modulation of focal adhesions, which are the sites where cells attach to the extracellular matrix. plos.org EGF treatment can induce the rapid dephosphorylation and downregulation of focal adhesion kinase (FAK), a key protein in focal adhesions. plos.org This downregulation of FAK activity is both necessary and sufficient for EGF-induced changes in cell morphology, detachment from the extracellular matrix, and increased motility. plos.org Furthermore, EGF can influence both the speed and directional persistence of cell migration in a manner that is dependent on the substratum. nih.gov For example, in NR6 cells expressing wild-type EGFR, activation of the receptor increased cell movement speed while reducing directional persistence, leading to more erratic cell paths. nih.gov
EGF signaling is a critical regulator of cell survival, primarily by inhibiting apoptosis, or programmed cell death. wikipedia.org Through its binding to EGFR, EGF activates several signal transduction pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which predominantly lead to the activation or inhibition of transcription factors that regulate the expression of both pro- and anti-apoptotic proteins. wikipedia.org
The PI3K/AKT pathway is a major contributor to the anti-apoptotic effects of EGF. Activated AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival. nih.gov EGF has been shown to protect epithelial-derived cells from apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by inhibiting the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. This protective effect is mediated by the activation of AKT. In some contexts, however, high concentrations of EGF can paradoxically induce apoptosis in cancer cells that overexpress EGFR, potentially through the suppression of the PI3K/AKT/mTOR signaling pathway.
Role in Developmental Biology (Preclinical Model Systems)
EGF signaling is indispensable for normal embryonic development, playing crucial roles in processes ranging from early embryonic patterning to organogenesis. nih.govnih.gov Studies in various preclinical model systems have elucidated the multifaceted functions of EGF during development.
EGF signaling is a key player in establishing the body plan during embryogenesis, particularly in the formation of the primary body axes. nih.gov In Drosophila, the EGFR pathway is essential for both terminal and dorsal-ventral patterning. nih.gov Localized EGFR signaling in the brain neuroectoderm, controlled by the specific deployment of activating and inhibiting ligands, regulates the expression of dorsoventral (DV) patterning genes. nih.gov This signaling is required to induce the expression of the intermediate neuroblasts defective (ind) gene and maintain the expression of the ventral nervous system defective (vnd) gene, thereby controlling the formation and identity of different types of neuroblasts along the DV axis. nih.gov
In vertebrate models, such as the developing chick limb, activation of EGFR signaling has been shown to influence both anterior-posterior (AP) and dorsal-ventral (DV) patterning. nih.gov Expression of a constitutively active EGFR can lead to mirror-image digit duplications, likely by modulating the expression of genes involved in AP patterning, such as Sonic hedgehog (Shh). nih.gov Furthermore, EGFR activation can dorsalize the limb by altering the expression of DV patterning genes like Wnt7a. nih.gov While the role of EGF in the initial establishment of the primary embryonic axes in vertebrates is complex and involves multiple signaling pathways, these findings in preclinical models highlight the significant contribution of EGFR signaling to the intricate process of embryonic pattern formation. nih.gov
Organogenesis and Tissue Morphogenesis
This compound (EGF) signaling is a critical regulator of organ development and the complex process of tissue formation. The activation of the EGF receptor (EGFR) by its ligands initiates signaling cascades that control fundamental cellular processes like proliferation, differentiation, migration, and survival, which are essential for shaping organs. nih.govnih.govnih.gov The influence of EGFR is observed across a wide range of developing organs, including the placenta, gut, liver, bone, skin, and brain. nih.govnih.gov
Contributions to Neural Development and Glial Cell Fate Determination
The EGF signaling pathway is integral to the development of the central nervous system (CNS), influencing the behavior of neural stem cells (NSCs) and progenitor cells. EGFR is expressed by various cells in the CNS, including astrocytes, oligodendrocytes, and progenitor cells, particularly within the subventricular zone (SVZ). nih.gov
EGF is a potent factor in regulating the proliferation, self-renewal, and expansion of NSCs. imrpress.com It can stimulate the proliferation of multipotent progenitor cells and is required for the formation of a highly proliferative population of daughter cells from embryonic NSCs that retain stem cell-like properties. nih.govimrpress.com
Furthermore, EGF signaling plays a decisive role in cell fate determination, particularly in gliogenesis. The level of EGFR expression can direct the differentiation of neural precursors; high levels of EGFR commit progenitor cells to an astrocyte fate, while lower levels allow for differentiation into neurons or oligodendrocytes. nih.gov EGF also influences oligodendrocyte maturation, stimulating the differentiation of bipotential oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. nih.gov In some contexts, EGF can act as a potent differentiation factor for retinal neurons in vitro. nih.gov However, in other in vivo studies, EGF administration was found to enhance the generation of astrocytes while reducing the number of new neurons, suggesting its role can be context-dependent. jneurosci.org
Analysis in Model Organisms (e.g., Drosophila, Caenorhabditis elegans, Zebrafish)
The study of EGF signaling in model organisms has provided profound insights into its conserved developmental roles.
Drosophila melanogaster : In the fruit fly, the Drosophila EGF receptor (DER/EGFR) is a key player in development, used repeatedly to direct cell fate choices, cell division, survival, and migration. researchgate.netnih.gov Mutations in the Egfr gene can disrupt the development of embryonic ectodermal tissues, the proliferation of imaginal discs, and the morphogenesis of adult structures. sdbonline.org The signaling pathway is crucial for patterning and preventing apoptosis in the embryonic epidermis. nih.govplos.org It is also essential for limb formation and the development of various tissues, including wing veins and photoreceptor cells in the eye. sdbonline.orgasu.edu
Caenorhabditis elegans : In the nematode worm, the EGF/EGFR pathway, consisting of the ligand LIN-3 and the receptor LET-23, is essential for multiple developmental processes, most notably vulval development. biorxiv.org The anchor cell of the gonad secretes LIN-3 EGF, which activates LET-23 EGFR signaling in the adjacent vulval precursor cells (VPCs), specifying their cell fates. nih.govresearchgate.net This signaling ensures the proper formation of the egg-laying organ. biorxiv.org Recent studies have also uncovered a reciprocal EGFR signaling role in the anchor cell itself, which is crucial for the precise alignment and connection of the developing uterus and vulva. biorxiv.orgbiologists.com
Zebrafish (Danio rerio) : In zebrafish, EGF signaling is critical for several developmental processes. Disruption of the egfra gene leads to a failure in follicle activation, blocking development at the primary-secondary growth transition and causing female infertility. nih.govnih.gov This suggests a vital role for EGFR signaling in early folliculogenesis. nih.govnih.govfrontiersin.org Furthermore, inhibiting EGFR activity in developing zebrafish embryos results in significant cardiovascular defects, indicating its importance in heart development. researchgate.net Studies have also shown that a normal level of maternal Egfra is required for the viability of offspring. biorxiv.org
| Model Organism | Key Roles of EGF Signaling | Specific Ligand/Receptor |
|---|---|---|
| Drosophila melanogaster | Cell fate determination, cell survival, migration, wing and eye development, oogenesis. researchgate.netnih.govsdbonline.org | DER/EGFR |
| Caenorhabditis elegans | Vulval precursor cell fate specification, inter-organ connection (uterus-vulva), healthy aging. nih.govresearchgate.netbiologists.comnih.gov | LIN-3 (ligand), LET-23 (receptor) |
| Zebrafish (Danio rerio) | Ovarian follicle activation, cardiovascular development, oocyte maturation. researchgate.netnih.govfrontiersin.org | Egf/Egfr |
Contributions to Tissue Regeneration and Repair Mechanisms (Preclinical Studies)
This compound is a potent mediator of tissue repair and regeneration, a role extensively documented in preclinical studies. It stimulates cellular processes that are fundamental to healing, such as cell proliferation, migration, and differentiation. youtube.com The topical application of EGF has been shown to accelerate the healing of various wounds in animal models. nih.govresearchgate.net
Epithelial Homeostasis and Dynamic Processes
EGF signaling is fundamental to maintaining the integrity and balance of epithelial tissues, a state known as homeostasis. nih.gov The EGFR plays a critical role in balancing stem cell self-renewal and differentiation in adult tissues. molbiolcell.org In the corneal epithelium, EGF is considered a primary mediator of homeostasis, promoting the restoration of this outermost layer of the eye. mdpi.comnih.govmdpi.com Similarly, in the gut, the EGF-EGFR pathway is a key player in intestinal stem cell proliferation and is essential for maintaining epithelial balance. nih.gov This homeostatic function is achieved by regulating cell proliferation and survival, inhibiting cell shedding, and activating pathways involved in cell migration and biogenesis. nih.gov
Cellular Mechanisms in Wound Healing
Wound healing is a complex process involving inflammation, cell migration, proliferation, and tissue remodeling. nih.govresearchgate.net EGF plays a crucial role, particularly in the re-epithelialization phase. It acts as a mitogenic and motogenic factor for epithelial cells, endothelial cells, and fibroblasts. nih.govresearchgate.net
Upon injury, EGF is synthesized by cells like platelets, keratinocytes, and macrophages. nih.govresearchgate.net It then stimulates the proliferation and migration of keratinocytes to cover the wound surface. researchgate.netwoundsource.com In fibroblasts, EGF promotes migration and increases the synthesis of extracellular matrix components like fibronectin and collagen, which are essential for forming new tissue. researchgate.net Preclinical studies have demonstrated that topical application of EGF accelerates epidermal regeneration in burns and other skin wounds and increases the tensile strength of incisions in animal models. nih.govresearchgate.netnih.gov
| Cell Type | Effect of EGF in Wound Healing | Outcome |
|---|---|---|
| Keratinocytes | Stimulates proliferation and migration. researchgate.netwoundsource.com | Accelerated re-epithelialization. |
| Fibroblasts | Stimulates migration and proliferation; increases fibronectin and collagen synthesis. researchgate.net | Formation of granulation tissue and increased wound tensile strength. |
| Endothelial Cells | Acts as a mitogenic factor. researchgate.net | Contributes to angiogenesis (new blood vessel formation). |
Impact on Gene Expression Profiles and Transcriptional Regulation
The binding of EGF to its receptor on the cell surface triggers a signal transduction cascade that culminates in significant changes within the cell's nucleus, altering gene expression profiles and transcriptional regulation. wikipedia.org This activation leads to a variety of biochemical changes, including increases in the expression of numerous genes that ultimately drive processes like DNA synthesis and cell proliferation. youtube.comwikipedia.org
Upon activation, the EGFR initiates several downstream signaling cascades, with two of the most prominent being the Ras-Raf-MEK-MAPK pathway and the PI3K-Akt pathway. creative-diagnostics.comsinobiological.com The MAPK pathway, in particular, is crucial for controlling gene transcription and cell-cycle progression. sinobiological.com Studies using cDNA arrays have shown that EGF stimulation can cause widespread alterations in gene expression, affecting over 20% of assayed genes in human fibroblasts. nih.gov These genes are involved in diverse cellular processes, including metabolism, biosynthesis, cell cycle progression, and other signaling pathways. nih.gov
The transcriptional response to EGF is elicited primarily by receptor molecules at the cell surface and is activated rapidly after ligand binding. nih.gov Basal transcription of the EGFR gene itself is regulated by transcription factors such as Sp1. aacrjournals.org Furthermore, the EGF signaling pathway can create positive feedback loops; for instance, activation of the Ras-MAPK pathway can induce the transcription of other EGF-like ligands, such as Transforming growth factor-alpha (TGF-α), prolonging the signaling activity. creative-diagnostics.com The regulation is complex, occurring at multiple transcriptional and post-transcriptional levels. nih.gov
Regulation of Epidermal Growth Factor Pathway Activity
Transcriptional and Post-Transcriptional Regulation of Epidermal Growth Factor Receptor Gene Expression
The quantity of EGFR present on a cell's surface is a primary determinant of its signaling potential. This is controlled by regulating the rate of EGFR gene transcription and the stability and translation of its messenger RNA (mRNA).
The expression of the EGFR gene is principally regulated at the level of transcription. biologists.com The 5'-regulatory region of the EGFR gene features a GC-rich promoter that lacks the canonical TATA or CAAT boxes, leading to transcription initiation at multiple sites. biologists.complos.org This region contains binding sites for a variety of transcription factors that can either activate or repress gene expression.
Several enhancer elements also modulate EGFR transcription. One is located in close proximity to the promoter, while two others function cooperatively: a downstream enhancer in the first intron and another element located further upstream of the promoter. biologists.complos.org A polymorphic CA dinucleotide repeat within the first intron has been shown to influence transcriptional activity, with an increasing number of repeats correlating with decreased transcription. biologists.combiologists.com
Basal transcription is largely driven by the transcription factor Sp1 (Specificity protein 1). biologists.combiologists.compnas.org A single-nucleotide polymorphism at position -216 (G>T) in an Sp1 binding site can increase the promoter's activity by enhancing Sp1 affinity. biologists.compnas.org Other transcription factors that positively regulate EGFR expression include Activator Protein-1 (AP-1), which mediates induction by phorbol (B1677699) esters, c-Jun, and Early growth response gene 1 (egr-1). molbiolcell.orgresearchgate.netmolbiolcell.org Conversely, several factors act as repressors, including GC-binding factor 2 (GCF2), the p53 homologue p63, and ZBTB7A (ZIP). plos.orgmolbiolcell.orgresearchgate.net These factors often exert their effects by interacting with other proteins; for instance, p63 represses EGFR expression through protein-protein interactions with the activator Sp1. molbiolcell.orgresearchgate.net
| Transcription Factor | Function | Reference |
|---|---|---|
| Sp1 (Specificity protein 1) | Regulates basal transcription. | biologists.combiologists.compnas.org |
| AP-1 (Activator Protein-1) | Mediates phorbol ester-induced expression; binds to multiple sites. | molbiolcell.orgresearchgate.net |
| c-Jun | Activates EGFR gene expression, with DNA topoisomerase I as a cofactor. | biologists.com |
| egr-1 (Early growth response gene 1) | Increases endogenous EGFR expression. | molbiolcell.orgresearchgate.net |
| p53 | Binds to the promoter region to regulate expression. | molbiolcell.orgnih.gov |
| GCF2 (GC-binding factor 2) | Acts as a transcriptional repressor. | molbiolcell.orgresearchgate.net |
| p63 | Represses EGFR expression via interaction with Sp1. | molbiolcell.orgresearchgate.net |
| ZIP (ZBTB7A) | Acts as a novel transcription repressor. | plos.org |
Following transcription, EGFR expression is further refined at the post-transcriptional level by microRNAs (miRNAs). frontiersin.org These small, non-coding RNA molecules typically bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. biologists.comfrontiersin.org Several miRNAs have been identified as direct regulators of EGFR.
For example, miR-7 has been shown to downregulate EGFR by directly targeting its mRNA. frontiersin.org Similarly, miR-128b expression is negatively correlated with EGFR protein levels in non-small cell lung cancer cells. frontiersin.orgnih.gov Other miRNAs, such as miR-27a*, can coordinately regulate multiple components of the EGFR signaling axis, targeting not only EGFR but also downstream effectors like AKT1 and mTOR. nih.gov The EGFR pathway itself can also influence miRNA expression; for instance, EGFR activation can induce the expression of miR-7 and the miR-221/222 cluster, creating complex regulatory feedback loops. biologists.comnih.gov
| MicroRNA | Effect on EGFR | Reference |
|---|---|---|
| miR-7 | Directly targets and downregulates EGFR mRNA. | frontiersin.org |
| miR-128b | Regulates and downregulates EGFR expression. | frontiersin.orgnih.gov |
| miR-221 / miR-222 | Expression is induced by the EGFR pathway. | biologists.com |
| miR-27a* | Simultaneously decreases expression of EGFR, AKT1, and mTOR. | nih.gov |
| miR-147 | Acts as a tumor suppressor by co-regulating EGFR-driven network proteins. | embopress.org |
| miR-193a-3p | Acts as a tumor suppressor by co-regulating EGFR-driven network proteins. | embopress.org |
| miR-146a | Forced expression enhances the ability of EGFR inhibitors by targeting the EGFR pathway. | frontiersin.org |
Post-Translational Modifications of the this compound Receptor
Once the EGFR protein is synthesized and inserted into the cell membrane, its activity is dynamically regulated by a series of post-translational modifications. These chemical alterations, particularly phosphorylation and ubiquitination, are critical for initiating, shaping, and terminating the signal.
The binding of a ligand, such as EGF, to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization. wikipedia.org This dimerization event brings the intracellular kinase domains of two receptor molecules into close proximity, stimulating their catalytic activity. wikipedia.orgreactome.org This leads to a process of trans-autophosphorylation, where one kinase domain phosphorylates multiple tyrosine residues on the C-terminal tail of its partner receptor. wikipedia.org Key autophosphorylation sites include Y992, Y1068, Y1086, Y1148, and Y1173. reactome.orgnih.gov These newly phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby propagating the signal. nih.gov
In addition to autophosphorylation, EGFR can also be phosphorylated by other kinases in a process known as heterologous phosphorylation. For example, the non-receptor tyrosine kinase Src can phosphorylate EGFR on Y845, which is located within the kinase domain's activation loop. nih.gov This phosphorylation event can further modulate receptor activity and signaling outcomes. Phosphorylation on serine and threonine residues, such as T654, also occurs and can regulate receptor dimerization and turnover. nih.gov
Ubiquitination, the covalent attachment of one or more ubiquitin proteins to the receptor, is a critical signal for EGFR downregulation. pnas.org This process is primarily mediated by the E3 ubiquitin ligase c-Cbl (and its homologue Cbl-b). biologists.commolbiolcell.orgembopress.org Following ligand-induced activation, c-Cbl is recruited to the receptor, often by binding directly to phosphorylated tyrosine Y1045 or indirectly via the adaptor protein Grb2. embopress.org c-Cbl then catalyzes the attachment of ubiquitin chains to lysine (B10760008) residues on the EGFR, marking it for internalization and lysosomal degradation. nih.govpnas.org This polyubiquitination is essential for efficient sorting of the receptor to lysosomes. nih.gov
Mechanisms of this compound Receptor Internalization and Intracellular Trafficking
To terminate signaling and regulate the number of receptors on the cell surface, activated EGFRs are rapidly removed from the plasma membrane through endocytosis. frontiersin.org Upon ligand binding, activated and ubiquitinated receptors are recruited to clathrin-coated pits for internalization. biologists.combiologists.com The adaptor proteins Grb2 and Eps15, which can interact with ubiquitinated EGFR, are involved in this recruitment process. biologists.com
Once internalized, the receptor-ligand complex is delivered to early endosomes, which act as a major sorting station. researchgate.netfrontiersin.org From the early endosome, EGFR can follow one of two main pathways. It can be sorted into the tubular extensions of the endosome and recycled back to the plasma membrane, a process that allows for rapid resensitization of the cell to the ligand. frontiersin.orgnih.gov Alternatively, it can be sorted into the vacuolar portion of the endosome and sequestered into intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). researchgate.net This sorting step, which is dependent on the receptor's ubiquitination status and the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, commits the receptor to the degradative pathway. researchgate.net The MVBs then mature into or fuse with lysosomes, where the EGFR and its ligand are degraded. frontiersin.orgfrontiersin.org
The specific ligand bound to the receptor can influence this sorting decision. For example, binding of EGF, which remains associated with the receptor at the acidic pH of endosomes, strongly promotes ubiquitination and lysosomal degradation. nih.gov In contrast, transforming growth factor-α (TGF-α) dissociates from the receptor in the acidic endosomal environment, leading to deubiquitination and preferential recycling to the cell surface. nih.gov
Clathrin-Mediated Endocytosis of the this compound Receptor
Clathrin-mediated endocytosis (CME) is a primary and well-established pathway for the internalization of the this compound Receptor (EGFR) upon ligand binding, particularly at low or physiological EGF concentrations. pnas.orgmdpi.com This process is initiated by the binding of EGF to its receptor, which triggers receptor dimerization and autophosphorylation. These activated receptors are then recognized by adaptor proteins, such as the clathrin adaptor protein complex AP-2, which facilitates their recruitment into clathrin-coated pits. rupress.org The invagination of these pits, aided by a host of accessory proteins, ultimately leads to the formation of clathrin-coated vesicles that transport the EGFR into the cell. biorxiv.org
The ubiquitin ligase ITCH has been identified as a key player in this process, acting not only as a ubiquitin ligase but also as an adaptor protein to facilitate EGFR's entry into the cell via CME. biorxiv.org Furthermore, signaling molecules like Phospholipase Cγ1 (PLCγ1) and the subsequent calcium (Ca2+) signaling and protein kinase C (PKC) activation are essential for the efficient clathrin-mediated endocytosis of EGFR. molbiolcell.org Interestingly, while CME is a major route for EGFR internalization, it is not necessarily the primary pathway for receptor degradation. Instead, EGFRs internalized via CME are often directed towards recycling back to the cell surface, a process that can prolong signaling. nih.gov This sustained signaling is critical for certain biological outcomes, such as DNA synthesis. nih.gov
| Key Proteins in EGFR Clathrin-Mediated Endocytosis | Function |
| Clathrin | Forms a triskelion lattice that provides the structural framework for the endocytic vesicle. mdpi.com |
| AP-2 complex | An adaptor protein complex that recognizes activated EGFR and links it to the clathrin coat. rupress.org |
| Dynamin | A large GTPase responsible for the "pinching off" of the clathrin-coated vesicle from the plasma membrane. pnas.orgoncotarget.com |
| ITCH | A ubiquitin ligase that also functions as an adaptor protein to facilitate EGFR internalization. biorxiv.org |
| Phospholipase Cγ1 (PLCγ1) | Its activity is required for efficient EGFR endocytosis via this pathway. molbiolcell.org |
| Grb2 | An adaptor protein that plays a role in both clathrin-mediated and clathrin-independent endocytosis of EGFR. rupress.org |
Clathrin-Independent Endocytosis Pathways
In addition to the well-characterized clathrin-mediated pathway, the this compound Receptor (EGFR) can be internalized through several clathrin-independent endocytosis (CIE) pathways. These alternative routes become particularly significant under conditions of high EGF concentrations, where the clathrin-dependent machinery may become saturated. rupress.orgpnas.org
One prominent form of CIE is caveolae-mediated endocytosis. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol, sphingolipids, and caveolin proteins. mdpi.com Following stimulation with high doses of EGF, a notable portion of EGFRs can be found in caveolae. pnas.org This pathway, like CME, is dependent on the large GTPase dynamin. oncotarget.com
Other forms of CIE involved in EGFR internalization include macropinocytosis and pathways dependent on lipid rafts that are not caveolae. mdpi.comoncotarget.com The choice between clathrin-dependent and -independent pathways can be influenced by the ubiquitination state of the receptor. pnas.orgnih.gov At high ligand concentrations, EGFR becomes ubiquitinated, which appears to direct it towards a clathrin-independent, lipid raft-dependent route. pnas.orgnih.gov This ubiquitination is mediated by E3 ligases such as c-Cbl. Proteins containing Ubiquitin-Interacting Motifs (UIMs), like eps15, eps15R, and epsin, are crucial for coupling the ubiquitinated EGFR to the clathrin-independent internalization machinery. pnas.orgnih.gov
| Factor | Influence on EGFR Endocytosis Pathway |
| Low EGF Concentration | Favors clathrin-mediated endocytosis. mdpi.compnas.org |
| High EGF Concentration | Promotes clathrin-independent endocytosis. mdpi.comrupress.orgpnas.org |
| Receptor Ubiquitination | Directs EGFR to clathrin-independent pathways. pnas.orgnih.gov |
| Prostaglandin E2 (PGE2) | Can induce EGFR internalization through both clathrin- and caveolin-mediated endocytosis. oncotarget.com |
Receptor Recycling versus Lysosomal Degradation Pathways
Following internalization, the fate of the this compound Receptor (EGFR) is determined by a critical sorting decision within the endosomal system: it is either recycled back to the plasma membrane or targeted for degradation in lysosomes. nih.gov This decision has profound implications for the duration and intensity of EGF-induced signaling.
Receptor recycling allows for the rapid restoration of cell surface receptor populations, enabling cells to remain responsive to further stimulation. nih.gov This pathway is particularly favored when EGFR is internalized via clathrin-mediated endocytosis at low ligand concentrations. nih.gov The recycling process can be fast, returning the receptor directly from early endosomes, or slower, involving passage through a juxtanuclear recycling compartment. molbiolcell.orgbiologists.com The ligand bound to the receptor can influence its fate; for example, Transforming Growth Factor-α (TGF-α) binding promotes receptor recycling due to its rapid dissociation from EGFR at the acidic pH of endosomes. nih.gov
Conversely, targeting to the lysosome leads to the degradation of the receptor, a process known as receptor downregulation, which serves to terminate the signal. plos.org This degradative fate is often associated with EGFR internalization through clathrin-independent pathways, which is prominent at high EGF concentrations. biologists.com Ubiquitination of the receptor, primarily by the E3 ligase c-Cbl, acts as a crucial sorting signal for lysosomal degradation. nih.govplos.org The ubiquitinated receptor is recognized by the endosomal sorting complex required for transport (ESCRT) machinery, which sorts it into intraluminal vesicles of multivesicular bodies (MVBs). biologists.com Fusion of MVBs with lysosomes then delivers the EGFR for proteolytic degradation. biologists.comfrontiersin.org
The balance between these two pathways is tightly regulated. For instance, the guanine (B1146940) nucleotide exchange factor αPIX can modulate this balance by interacting with c-Cbl, thereby reducing EGFR ubiquitination and degradation. plos.org
Negative Feedback Mechanisms in this compound Signaling Attenuation
To prevent excessive or prolonged signaling, the this compound (EGF) pathway is subject to multiple negative feedback mechanisms. These feedback loops operate at various levels of the signaling cascade, from the receptor itself to downstream effector molecules, ensuring that the cellular response is appropriately attenuated.
One prominent negative feedback mechanism involves the induction of inhibitory molecules. For example, activated EGFR signaling can lead to the transcription and expression of proteins that subsequently inhibit the pathway. An example is the induction of inhibitory Smads (e.g., Smad6 and Smad7) in response to signaling by members of the TGF-β superfamily, which can cross-talk with and regulate EGFR signaling. ucsb.edu
Another level of negative feedback occurs through the phosphorylation of the EGFR itself or its key downstream signaling partners. For instance, activated Mitogen-Activated Protein Kinase (MAPK), a downstream effector of EGFR, can phosphorylate Insulin (B600854) Receptor Substrate 1 (IRS1), which in turn can inhibit signaling from the Insulin-like Growth Factor 1 Receptor (IGF-1R), a pathway that can be activated as a compensatory mechanism when EGFR is blocked. researchgate.net Furthermore, a novel feedback mechanism has been identified where ligand-bound EGFR dimerization is inhibited. This process involves the activation of Phospholipase Cγ (PLCγ), Protein Kinase C (PKC), and Protein Kinase D (PKD), leading to the phosphorylation of threonine residues on EGFR (T654 and T669). This phosphorylation shifts the monomer-dimer equilibrium towards monomers, thereby downregulating signaling without affecting ligand binding. plos.org
Pathophysiological Implications of Epidermal Growth Factor Dysregulation Preclinical and Mechanistic Focus
Role in Cancer Pathogenesis (Preclinical and Mechanistic Studies)
The oncogenic potential of the Epidermal Growth Factor Receptor (EGFR) is realized through several mechanisms, including overexpression, gene amplification, and activating mutations. researchgate.netnih.gov These alterations lead to a cascade of downstream signaling events that promote cancer cell growth and survival.
Overexpression and/or amplification of the EGFR gene are common events in many types of cancer, resulting in abnormal EGFR signaling. researchgate.netnih.gov This overexpression can be due to an increase in the number of EGFR genes (gene amplification) or through transcriptional upregulation. researchgate.net The consequence of having an excessive number of EGFRs on the cell surface is a heightened sensitivity to ligands like EGF, leading to prolonged and intensified downstream signaling. This aberrant signaling contributes to enhanced cell proliferation and survival. ascopubs.org For instance, in primary brain tumors, a prevalent mechanism of EGFR activation is receptor overexpression and gene amplification. nih.gov
Specific mutations and truncations in the EGFR gene can lead to a constitutively active receptor, meaning it is "turned on" without the need for ligand binding. researchgate.netmdpi.com This results in uncontrolled cell proliferation and survival. Some of the most well-characterized oncogenic EGFR mutations include:
EGFRvIII: This is a common truncation mutant found in brain tumors, resulting from an internal deletion in the EGFR gene. nih.gov
L858R: This is a point mutation in the kinase domain of EGFR, frequently observed in non-small cell lung cancer (NSCLC). amegroups.orgnih.gov It is considered a primary activating mutation that sensitizes tumors to EGFR tyrosine kinase inhibitors (TKIs). amegroups.org
T790M: Known as the "gatekeeper" mutation, T790M is often a secondary mutation that arises after treatment with first-generation EGFR TKIs, conferring resistance to these drugs. amegroups.orgnih.govdovepress.com It increases the receptor's affinity for ATP, which is the primary mechanism of resistance. nih.gov While primarily associated with acquired resistance, it can also be present in a small fraction of tumor cells before treatment. amegroups.orgnih.gov
These mutations are pivotal in driving the malignant phenotype in various cancers. nih.govmdpi.com
Table 1: Common Oncogenic EGFR Mutations and their Significance
| Mutation | Type | Associated Cancer(s) | Significance |
|---|---|---|---|
| EGFRvIII | Truncation | Brain Tumors | Constitutive activation of the receptor. nih.gov |
| L858R | Point Mutation | Non-Small Cell Lung Cancer (NSCLC) | Primary activating mutation, sensitizes to TKIs. amegroups.orgnih.gov |
| T790M | Point Mutation | Non-Small Cell Lung Cancer (NSCLC) | Secondary "gatekeeper" mutation, confers resistance to first-generation TKIs. amegroups.orgnih.govdovepress.com |
Dysregulated EGF signaling profoundly impacts several key cellular processes, contributing to the malignant phenotype:
Sustained Proliferation: Aberrant EGFR activation leads to the continuous stimulation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell cycle progression and sustained proliferation. mdpi.comaacrjournals.org
Enhanced Survival: The activation of survival pathways, such as the PI3K/AKT pathway, by EGFR signaling helps cancer cells evade apoptosis (programmed cell death). nih.govresearchgate.net
Increased Migration and Invasion: EGF signaling can promote cell motility and the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. spandidos-publications.comabcam.comfrontiersin.orgelifesciences.org In gastric cancer cells, for instance, EGF has been shown to induce EMT, leading to increased migration and invasion. spandidos-publications.com
Angiogenesis: EGFR signaling can indirectly and directly promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov It achieves this by upregulating the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govaacrjournals.orgmdpi.com
The tumor microenvironment plays a crucial role in cancer progression, and EGF signaling is a key mediator of the communication between cancer cells and their surrounding environment. nih.gov
Autocrine Signaling: Cancer cells can produce their own EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), which then bind to EGFRs on the same cell, creating a self-sustaining loop of proliferation and survival. nih.govplos.org
Paracrine Signaling: Cancer cells can secrete EGFR ligands that act on other cell types within the tumor microenvironment, such as fibroblasts and endothelial cells. nih.govnih.gov For example, breast cancer cells can secrete colony-stimulating factor 1 (CSF-1) to attract macrophages, which in turn secrete EGF, promoting cancer cell migration. nih.gov This reciprocal interaction between different cell types fosters a supportive environment for tumor growth and invasion. nih.govaacrjournals.orgaacrjournals.org
Despite the initial success of EGFR-targeted therapies, acquired resistance is a major clinical challenge. amegroups.org Preclinical studies have elucidated several mechanisms of resistance:
Secondary EGFR Mutations: The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the development of a secondary mutation in the EGFR gene, with the T790M mutation accounting for approximately 50% of cases. amegroups.orgspandidos-publications.comamegroups.org This mutation increases the affinity of the receptor for ATP, reducing the effectiveness of ATP-competitive inhibitors. nih.gov
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the blocked EGFR pathway. nih.gov These can include the amplification of MET or HER2, or mutations in downstream effectors like PIK3CA or BRAF. amegroups.orgdovepress.comtandfonline.com Activation of AXL kinase has also been identified as a resistance mechanism. tandfonline.com
Tertiary EGFR Mutations: Resistance to third-generation EGFR inhibitors, such as osimertinib (B560133), can occur through the acquisition of a tertiary mutation, C797S. nih.govpatsnap.comamegroups.org This mutation prevents the covalent binding of these drugs to the receptor. nih.govnih.gov
Other Mechanisms: Other preclinical resistance mechanisms include the loss of PTEN expression, which leads to activation of the PI3K/AKT pathway, and amplification of the MAPK1 gene. amegroups.orgtandfonline.com
Table 2: Preclinical Mechanisms of Resistance to EGFR-Targeted Therapies
| Mechanism | Description |
|---|---|
| Secondary EGFR Mutations (e.g., T790M) | A second mutation in the EGFR gene that reduces the efficacy of first- and second-generation TKIs. amegroups.orgspandidos-publications.comamegroups.org |
| Bypass Signaling Pathways | Activation of alternative pathways (e.g., MET, HER2, PI3K/AKT) to circumvent EGFR blockade. amegroups.orgnih.govdovepress.comtandfonline.com |
| Tertiary EGFR Mutations (e.g., C797S) | A third mutation that confers resistance to third-generation EGFR inhibitors. nih.govpatsnap.comamegroups.org |
| Loss of PTEN Expression | Leads to constitutive activation of the PI3K/AKT survival pathway. amegroups.orgtandfonline.com |
| MAPK1 Amplification | Increased copies of the MAPK1 gene, leading to hyperactivation of the MAPK pathway. amegroups.org |
Genetic Polymorphisms in this compound and Receptor Genes and Disease Susceptibility (e.g., Hepatocellular Carcinoma)
Genetic variations, specifically single-nucleotide polymorphisms (SNPs), in the EGF and EGFR genes have been associated with susceptibility to various cancers, including hepatocellular carcinoma (HCC). plos.orgbohrium.com
A frequently studied polymorphism is rs4444903 (also known as EGF 61*A/G) in the 5' untranslated region of the EGF gene. plos.orgspandidos-publications.comscielo.br Several studies and meta-analyses have suggested that the G-allele of this polymorphism is associated with an increased risk of HCC, particularly in Asian populations, while the A-allele may have a protective effect. plos.orgwaocp.org However, some studies have reported conflicting results, and the association can be influenced by ethnicity and other environmental factors. who.intnih.gov
Other polymorphisms in the EGF gene, such as rs2237051, have also been linked to cancer risk. spandidos-publications.com In the EGFR gene, polymorphisms like rs884225 have been associated with a reduced risk of HCC. nih.gov These genetic variations may influence the expression levels of EGF or the function of the EGFR, thereby contributing to an individual's predisposition to developing cancer. plos.orgnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Afatinib (B358) |
| Amphiregulin |
| Cetuximab |
| Dacomitinib |
| Erlotinib (B232) |
| Gefitinib (B1684475) |
| HKI-272 |
| Ibrutinib |
| Iressa (Gefitinib) |
| Osimertinib |
| Rociletinib |
| Tagrisso (Osimertinib) |
| WZ4002 |
This compound Involvement in Other Disease Mechanisms (Preclinical Contexts)
This compound (EGF) and its signaling pathway, primarily through the EGF receptor (EGFR), play a multifaceted role in the pathophysiology of various diseases beyond their well-known functions in development and cancer. In preclinical models, the dysregulation of EGF signaling has been implicated in a range of conditions affecting the nervous system, lungs, and skin. These studies highlight a common theme: the delicate balance of EGF/EGFR activity is critical for tissue homeostasis and repair, while its disruption can either drive pathology or, paradoxically, be harnessed for therapeutic benefit. Mechanistically, the effects of EGF are largely mediated through the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which govern fundamental cellular processes like proliferation, migration, differentiation, and survival. nih.govaai.org
Neurological Conditions and Repair Mechanisms
In the central nervous system (CNS), EGF is a potent mitogen for neural stem and progenitor cells (NS/NPCs). ijstemcell.com Preclinical research demonstrates its significant role in neurogenesis, myelination, and the response to injury, although its effects can be context-dependent and sometimes contradictory.
EGF promotes the proliferation of NS/NPCs, particularly within the subventricular zone (SVZ), a key neurogenic niche in the adult brain. tandfonline.comnih.gov In vitro and in vivo studies have shown that EGF can maintain these cells in a proliferative state and guide their differentiation towards glial lineages, especially oligodendrocytes, the myelin-producing cells of the CNS. tandfonline.comnih.gov This has significant implications for demyelinating diseases like multiple sclerosis (MS). For instance, in a cuprizone-induced demyelination mouse model, EGF mRNA levels were found to increase during the remyelination phase. nih.gov However, the role of EGF alone in promoting remyelination is complex, as it often operates within a network of other growth factors. nih.gov
In the context of acute brain injury, such as ischemic stroke, EGF signaling has shown neuroprotective and regenerative potential. In animal models of experimental stroke, activation of EGFR induces the proliferation of neural precursor cells and can reduce the extent of brain damage. ijstemcell.com Administration of EGF in preclinical stroke models has been associated with enhanced neural regeneration in the striatum and improved cognitive function. ijstemcell.com The proposed mechanisms involve the activation of pro-survival signaling pathways like PI3K-Akt and MAPK-Erk, which promote neuronal growth and survival. aai.org
Conversely, in spinal cord injury (SCI), the role of EGF signaling is more contentious. After SCI, EGFR activation is a key trigger that transforms astrocytes into a reactive state. mdpi.com This reactive gliosis contributes to the formation of the glial scar, a dense physical and chemical barrier that inhibits axon regeneration. mdpi.com EGFR ligands can stimulate reactive astrocytes to secrete chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are potent inhibitors of nerve growth. mdpi.com Consequently, preclinical studies have shown that inhibiting EGFR signaling directly at the injury site can lead to improved functional recovery in rats with SCI, including better motor and sensory function. mdpi.com This suggests that while EGF may support some aspects of neural repair, its role in promoting astrogliosis can be detrimental to recovery after SCI.
Table 1: Preclinical Findings on EGF in Neurological Conditions
| Disease Model/Context | Key Preclinical Finding | Implication/Mechanism | Citation(s) |
| Demyelination (e.g., MS models) | Increased EGF mRNA during remyelination; promotes oligodendrocyte precursor proliferation. | Potential role in myelin repair, though part of a complex network. | nih.govtandfonline.com |
| Ischemic Stroke | Administration of EGF promotes neural regeneration and improves cognitive function. | Neuroprotective; induces neural precursor proliferation via PI3K-Akt/MAPK-Erk pathways. | aai.orgijstemcell.com |
| Spinal Cord Injury (SCI) | EGFR activation triggers reactive astrogliosis and formation of the inhibitory glial scar. | Detrimental to axon regeneration; EGFR inhibitors show therapeutic potential. | mdpi.com |
| General Neurogenesis | Potent mitogen for neural stem/progenitor cells in the subventricular zone. | Regulates proliferation, migration, and differentiation of neural precursors. | ijstemcell.comnih.gov |
Lung Injury and Repair Processes
The EGF signaling pathway is a critical regulator of lung development, homeostasis, and repair, but its dysregulation is a key factor in the pathogenesis of both acute and chronic lung diseases. ijstemcell.com Its role is dualistic: essential for epithelial repair but also a driver of fibrotic processes when signaling becomes aberrant.
In the context of acute lung injury (ALI), EGF signaling is integral to the restoration of the alveolar epithelial barrier. tandfonline.com The alveolar epithelium is a primary site of damage in ALI, and its repair is crucial for recovery. tandfonline.com In vitro studies using scratch wound models of bronchial and alveolar epithelial cells show that EGF enhances wound closure through processes dependent on cell proliferation and migration. tandfonline.com In murine models of ventilator-induced lung injury, EGFR is activated, and its pharmacological inhibition can attenuate the injury, suggesting that while necessary for repair, excessive activation during acute injury can be harmful. tandfonline.comnih.gov In a rabbit model of endotoxin-induced ALI, treatment with exogenous EGF improved the clearance of alveolar fluid and reduced pulmonary edema, highlighting its protective capacity. nih.gov
Conversely, chronic and dysregulated EGF signaling is strongly implicated in the development of pulmonary fibrosis. ijstemcell.com In preclinical models, transgenic mice that constitutively express the EGFR ligand TGF-α develop progressive lung fibrosis. ijstemcell.com This process is driven by a paracrine loop between epithelial cells and fibroblasts, leading to excessive collagen production. ijstemcell.com In the bleomycin-induced lung fibrosis model, another widely used preclinical tool, the findings are more complex. Some studies report that EGFR inhibitors like gefitinib can prevent or reduce fibrosis by suppressing the proliferation of lung fibroblasts. jddonline.com However, other studies have found that EGFR inhibition can actually worsen fibrosis, possibly by impeding the necessary regenerative proliferation of alveolar epithelial cells. nih.gov This discrepancy suggests that the timing and context of EGFR signaling are critical in determining the outcome of lung repair, where a balanced response is necessary to regenerate the epithelium without driving excessive fibroblast activity and fibrosis. nih.govjddonline.com
Table 2: Preclinical Findings on EGF in Lung Injury and Repair
| Disease Model/Context | Key Preclinical Finding | Implication/Mechanism | Citation(s) |
| Acute Lung Injury (ALI) | Exogenous EGF reduces pulmonary edema and improves alveolar fluid clearance in rabbit models. | Protective; promotes alveolar epithelial repair and barrier function. | nih.govtandfonline.com |
| Ventilator-Induced Lung Injury | EGFR is activated during injury; pharmacological inhibition attenuates lung leak. | EGFR activation is necessary but can be excessive, contributing to injury. | tandfonline.comnih.gov |
| Pulmonary Fibrosis (TGF-α overexpression) | Constitutive expression of TGF-α leads to progressive, EGFR-dependent lung fibrosis. | Drives fibroblast proliferation and excessive collagen deposition. | ijstemcell.com |
| Pulmonary Fibrosis (Bleomycin model) | Conflicting results: EGFR inhibitors have been shown to both prevent and exacerbate fibrosis. | Highlights the dual role of EGFR in both epithelial repair and fibrogenesis. | jddonline.comnih.gov |
Immune-Related Processes (e.g., Innate Immunity of Skin)
In the skin, EGF is a pivotal molecule in wound healing, acting as a direct link between tissue injury and the initiation of innate immune responses. tandfonline.com Its primary role is to stimulate the proliferation and migration of keratinocytes to rapidly re-establish the physical barrier, but it also actively modulates the local immune environment to defend against microbial invasion. nih.govresearchgate.net
Upon cutaneous injury, EGFR activation is one of the earliest events. tandfonline.com This signaling is crucial for orchestrating the subsequent inflammatory and proliferative phases of healing. nih.gov A key aspect of this is the EGFR-dependent expression of antimicrobial peptides (AMPs) by keratinocytes. nih.govaai.org In preclinical models and in vitro studies with human keratinocytes, EGF signaling has been shown to increase the expression of AMPs such as human β-defensin-2 (hBD-2) and LL-37, which are critical components of the skin's chemical shield against pathogens. nih.govaai.org This provides a mechanism for the rapid mobilization of antimicrobial defenses at a site of injury. tandfonline.com
EGF also regulates the influx of immune cells. Wounded human epidermis produces the chemokine IL-8 in an EGFR-dependent manner, which is a major chemoattractant for neutrophils, the first responders of the innate immune system to an injury site. tandfonline.com This establishes a direct molecular link between the initial injury signal (EGFR activation) and the recruitment of phagocytic cells to clear debris and combat infection. tandfonline.com
Furthermore, EGF signaling has a significant immunomodulatory role in inflammatory skin conditions like atopic dermatitis (AD). In mouse models of AD, topical application of EGF has been shown to relieve inflammatory signals and improve skin barrier function. nih.govbwise.kr Mechanistically, EGF can suppress the production of pro-inflammatory cytokines such as IL-6 and modulate T-helper cell responses, specifically dampening the Th17 response, which is often heightened in AD. nih.govaai.orgbwise.kr In studies using human keratinocytes treated with bacteria like S. aureus or P. acnes, which can exacerbate inflammatory skin conditions, EGF treatment reduced the expression of inflammatory cytokines by suppressing the NF-κB signaling pathway. nih.govnih.gov These findings suggest a protective, anti-inflammatory function for EGF in the skin's innate immune system, helping to maintain homeostasis and resolve inflammation. nih.govijstemcell.com
Table 3: Preclinical Findings on EGF in Skin Innate Immunity
| Process/Condition | Key Preclinical Finding | Implication/Mechanism | Citation(s) |
| Cutaneous Wound Healing | Promotes keratinocyte proliferation and migration; enhances tensile strength of wounds. | Accelerates re-epithelialization and re-establishment of the physical barrier. | nih.govresearchgate.net |
| Antimicrobial Defense | Induces expression of antimicrobial peptides (e.g., hBD-2, LL-37) in keratinocytes. | EGFR activation provides a rapid chemical defense against invading microbes. | nih.govaai.org |
| Immune Cell Recruitment | EGFR-dependent production of IL-8 by keratinocytes attracts neutrophils to the wound site. | Links initial injury signal to the recruitment of innate immune cells. | tandfonline.com |
| Atopic Dermatitis (AD) Models | Topical EGF reduces inflammation, improves barrier function, and suppresses Th17 responses. | Protective and immunomodulatory; reduces pro-inflammatory cytokines like IL-6. | nih.govaai.orgbwise.kr |
| Bacterial-Induced Inflammation | Reduces inflammatory cytokine production in keratinocytes stimulated with S. aureus or P. acnes. | Anti-inflammatory effect mediated by suppression of the NF-κB pathway. | nih.govnih.gov |
Compound and Substance Table
| Name | Type |
| AG1478 | EGFR Tyrosine Kinase Inhibitor |
| Amphiregulin | EGFR Ligand |
| Aprepitant | Neurokinin-1 Receptor Antagonist |
| Basic Fibroblast Growth Factor (bFGF) | Growth Factor |
| Bleomycin | Chemotherapeutic Agent / Fibrosis Inducer |
| Cetuximab | Monoclonal Antibody (anti-EGFR) |
| Chondroitin sulfate proteoglycans (CSPGs) | Proteoglycans |
| Cuprizone | Demyelinating Agent |
| This compound (EGF) | Growth Factor |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor |
| Human β-defensin-2 (hBD-2) | Antimicrobial Peptide |
| Ibrutinib | BTK, FLT3, and EGFR Inhibitor |
| Insulin-like growth factor (IGF-1) | Growth Factor |
| Interleukin-1 (IL-1) | Cytokine |
| Interleukin-6 (IL-6) | Cytokine |
| Interleukin-8 (IL-8) | Chemokine |
| LL-37 | Antimicrobial Peptide |
| Lipopolysaccharide (LPS) | Endotoxin |
| Pimecrolimus | Calcineurin Inhibitor |
| Platelet-derived growth factor (PDGF) | Growth Factor |
| Substance P | Neuropeptide |
| Transforming Growth Factor-alpha (TGF-α) | EGFR Ligand |
| Transforming Growth Factor-beta (TGF-β) | Growth Factor |
| Vascular Endothelial Growth Factor (VEGF) | Growth Factor |
| Wortmannin | PI3K Inhibitor |
| ZD1839 (Gefitinib) | EGFR Tyrosine Kinase Inhibitor |
Research Methodologies and Experimental Models in Epidermal Growth Factor Studies
In Vitro Cellular and Biochemical Assay Systems
In vitro systems are indispensable for dissecting the molecular intricacies of Epidermal Growth Factor (EGF) signaling. These controlled environments allow for precise manipulation and measurement of cellular and biochemical responses to EGF stimulation.
Cell Culture Models for this compound Signaling Research
A variety of cell culture models are employed to investigate EGF signaling, each offering unique advantages for studying specific aspects of the pathway. The choice of cell line often depends on the research question, such as the desire to study a particular cancer type or a specific cellular process. thermofisher.comthermofisher.com
Commonly used cell lines include:
A431 cells: Human epidermoid carcinoma cells that overexpress the EGF receptor (EGFR), making them a sensitive model for studying EGFR-mediated signaling events. nih.gove-crt.org
HeLa cells: Human cervical cancer cells that are widely used due to their robustness and ease of culture. They are frequently used to study fundamental aspects of EGF signaling. pnas.org
MDA-MB-468 and SK-BR-3 cells: Human breast cancer cell lines used to investigate the role of EGF in breast cancer progression and the efficacy of targeted therapies. nih.govaltogenlabs.com
NIH-3T3 cells: Mouse fibroblast cells that are often used for transfection studies to express wild-type or mutant forms of EGFR and analyze their function. thermofisher.comscirp.orgpnas.org
Human Mammary Epithelial Cells (HMECs): Non-cancerous cells used to study the normal physiological roles of EGF signaling. plos.org
These cells are typically cultured in specialized media, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with factors necessary for their growth and survival. scirp.org To study the specific effects of EGF, cells are often serum-starved to reduce baseline signaling before stimulation with recombinant human EGF. nih.gov Three-dimensional (3D) cell culture models, such as organoids and lungospheres, are also increasingly used to better mimic the in vivo environment and study the role of EGF in tissue morphogenesis and differentiation. frontiersin.org
Interactive Table: Commonly Used Cell Lines in EGF Signaling Research
| Cell Line | Origin | Key Characteristics | Common Applications in EGF Research |
| A431 | Human Epidermoid Carcinoma | High EGFR expression | Studying EGFR activation, downstream signaling, and inhibitor effects. nih.gove-crt.org |
| HeLa | Human Cervical Cancer | Robust and easy to culture | Investigating fundamental mechanisms of EGF signal transduction. pnas.org |
| MDA-MB-468 | Human Breast Carcinoma | High EGFR expression | Researching EGF's role in breast cancer and epithelial-mesenchymal transition. nih.gov |
| SK-BR-3 | Human Breast Cancer | HER2 (ErbB2) overexpression | Studying HER2-targeted therapies and their interplay with EGF signaling. altogenlabs.com |
| NIH-3T3 | Mouse Fibroblast | Easily transfectable | Expressing and analyzing mutant EGFR to understand structure-function relationships. thermofisher.comscirp.orgpnas.org |
| HMEC | Human Mammary Epithelial | Non-tumorigenic | Investigating the normal physiological functions of EGF in epithelial cells. plos.org |
Biochemical Assays for Receptor Activation and Downstream Signaling Components
Biochemical assays are crucial for quantifying the activation of the EGF receptor and its downstream signaling molecules. Upon EGF binding, the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. wikipedia.org This initiates a cascade of phosphorylation events that activate downstream signaling pathways.
Key biochemical assays include:
Immunoprecipitation and Western Blotting: This classic technique is used to isolate EGFR and its associated proteins from cell lysates using specific antibodies. pnas.org Western blotting then allows for the detection of protein phosphorylation using phospho-specific antibodies, providing a direct measure of receptor activation and the activation state of downstream proteins like SRC, MAPK1 (ERK2), and STAT3. nih.govplos.org Micro-Western Arrays have been developed to enable more high-throughput analysis of protein phosphorylation. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of phosphorylated EGFR and other signaling proteins in cell lysates, offering a more quantitative alternative to Western blotting.
Kinase Assays: These assays directly measure the enzymatic activity of EGFR and downstream kinases. They often involve incubating the purified or immunoprecipitated kinase with a substrate and measuring the incorporation of a phosphate (B84403) group, which can be radiolabeled or detected by specific antibodies. chemrxiv.org
Luciferase Reporter Assays: A fragment complementation imaging assay using firefly luciferase has been developed to specifically measure EGF receptor dimerization in living cells. wustl.edu
These assays have been instrumental in elucidating the intricate network of protein-protein interactions and phosphorylation events that constitute the EGF signaling pathway. For instance, studies have shown that EGF stimulation leads to the rapid phosphorylation of multiple signaling molecules and that the temporal pattern of this phosphorylation can be complex, such as the biphasic activation of ERK2. plos.org
Techniques for Gene Expression and Protein Analysis
EGF signaling ultimately leads to changes in gene expression, which in turn mediate cellular responses like proliferation and differentiation. A variety of techniques are used to analyze these changes at both the mRNA and protein levels.
Gene Expression Analysis:
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qRT-PCR): These methods are used to measure the abundance of specific mRNA transcripts. nih.govmdpi.com For example, RT-PCR has been used to show that EGF stimulation can induce the expression of genes like TWIST and Snail, which are involved in the epithelial-mesenchymal transition. nih.gov qRT-PCR provides a more quantitative measure of gene expression changes. aacrjournals.org
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. plos.orgaacrjournals.org Microarray studies have revealed that EGF can induce significant changes in the expression of a large number of genes, providing a global view of the transcriptional response to EGF stimulation. plos.org
RNA-Sequencing (RNA-Seq): A powerful and increasingly common method for transcriptome profiling that provides a comprehensive and quantitative view of gene expression. researchgate.net
Protein Analysis:
Western Blotting: As mentioned earlier, Western blotting is a cornerstone technique for analyzing the expression levels of specific proteins. nih.govmdpi.com It can be used to confirm that changes in gene expression translate to changes in protein levels.
Mass Spectrometry (MS)-based Proteomics: This powerful approach allows for the large-scale identification and quantification of proteins and their post-translational modifications, including phosphorylation. pnas.orgplos.orgresearchgate.net Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be combined with mass spectrometry to compare protein expression and phosphorylation between EGF-stimulated and unstimulated cells. researchgate.net Mass spectrometry has been instrumental in identifying novel components of the EGFR signaling pathway. pnas.org
Immunohistochemistry and Immunofluorescence: These techniques use antibodies to visualize the localization and expression of specific proteins within cells and tissues, providing spatial context to the analysis of EGF signaling.
The integration of data from these various techniques provides a systems-level understanding of the cellular response to EGF, from receptor activation at the cell surface to changes in gene and protein expression that ultimately drive cellular behavior. plos.org
In Vivo Preclinical Animal Models
While in vitro models are invaluable for mechanistic studies, in vivo animal models are essential for understanding the physiological and pathological roles of EGF in a whole organism and for preclinical testing of potential therapies.
Genetically Engineered Mouse Models (e.g., Knockout, Transgenic Models)
Genetically engineered mouse models (GEMMs) have been instrumental in elucidating the function of the EGF receptor and its signaling pathway in vivo. aacrjournals.orgfrontiersin.org These models allow for the precise manipulation of the Egfr gene and other genes involved in the signaling cascade.
Types of GEMMs used in EGF research include:
Egfr Knockout Mice: Mice lacking the Egfr gene exhibit defects in multiple epithelial tissues and die shortly after birth, highlighting the critical role of EGFR in development. biologists.com
Conditional Knockout Mice: To bypass the lethality of a full knockout, conditional models using systems like Cre-Lox allow for the deletion of the Egfr gene in specific tissues or at specific times. This has been crucial for studying the function of EGFR in adult animals.
Transgenic Mice: These models involve the introduction of a foreign gene (transgene) into the mouse genome. For example, transgenic mice overexpressing a dominant-negative form of the EGFR have been used to study the consequences of inhibiting EGFR signaling in specific tissues like the skin. biologists.com Similarly, transgenic mice expressing mutant forms of EGFR, such as the constitutively active EGFRvIII mutant found in some cancers, have been developed to model human diseases like glioblastoma. journalmeddbu.commdpi.com
Knock-in Mice: In these models, the endogenous mouse gene is replaced with a modified version, such as the human EGFR gene. biologists.com This "humanization" of the mouse EGFR allows for the in vivo study of human-specific aspects of EGFR function and the testing of therapies that target the human receptor.
These GEMMs have been pivotal in demonstrating the role of EGFR signaling in various cancers and in providing platforms for testing the efficacy of targeted therapies. aacrjournals.org For example, mouse models of mutant EGFR-driven lung cancer have been shown to develop drug resistance in a manner that mirrors what is observed in human patients. aacrjournals.org
Interactive Table: Examples of Genetically Engineered Mouse Models in EGF Research
| Model Type | Genetic Modification | Key Phenotype/Application |
| Knockout | Complete deletion of the Egfr gene. biologists.com | Postnatal lethality, defects in epithelial tissues. Demonstrates the essential role of EGFR in development. |
| Transgenic | Overexpression of a dominant-negative EGFR in the skin. biologists.com | Skin and hair defects. Used to study the effects of inhibiting EGFR signaling. |
| Transgenic | Expression of the oncogenic EGFRvIII mutant. journalmeddbu.commdpi.com | Development of brain tumors (glioblastoma). Serves as a model for this human cancer. |
| Knock-in | Replacement of the mouse Egfr gene with the human EGFR gene. biologists.com | Allows for the in vivo study of the human EGFR and testing of human-specific therapies. |
Xenograft and Allograft Tumor Models
Xenograft and allograft models are widely used in cancer research to study tumor growth and evaluate the efficacy of anti-cancer agents. scielo.org.pe
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice. altogenlabs.comnih.gov A common approach is to inject human cancer cell lines, such as A431 or SK-BR-3, subcutaneously or orthotopically (into the organ of origin) into mice that lack a functional immune system (e.g., nude mice). e-crt.orgaltogenlabs.com These models are valuable for preclinical drug testing and for studying the in vivo effects of EGF on tumor growth. altogenlabs.com Patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice, are considered to better retain the characteristics of the original human tumor. nih.gov
Allograft Models: In these models, cancer cells or tissues from one mouse are transplanted into another mouse of the same inbred strain. scielo.org.pe This allows for the study of tumor growth in the context of a fully competent immune system, which is a significant advantage over xenograft models.
Xenograft models have been used to demonstrate that exogenous EGF can have anti-tumor effects in certain contexts, such as in A431 xenografts where high levels of EGF can induce apoptosis. e-crt.org They have also been crucial for showing that the genetic alterations found in patient tumors, such as EGFR gene amplification, can be retained in the xenograft tumors. nih.gov However, a limitation of traditional xenograft models using established cell lines is that they may not fully recapitulate the invasive nature of human tumors. nih.gov
Utilization of Developmental Model Organisms (Drosophila, C. elegans, Zebrafish)
Genetically tractable model organisms are pivotal in dissecting the conserved signaling pathways of this compound (EGF). Their relatively simple systems and powerful genetic tools allow for detailed investigation into the fundamental roles of EGF signaling in various developmental processes.
Drosophila melanogaster (Fruit Fly): The fruit fly possesses a single EGF receptor homolog, known as DER (or Torpedo), and several EGF-like ligands, including Spitz (the principal EGF ligand), Gurken, Keren, and Vein. plos.orgnih.govfrontiersin.org Spitz is thought to mediate the majority of EGFR functions during eye development. sdbonline.org The EGF signaling pathway in Drosophila is essential for a multitude of developmental events, including oogenesis, embryogenesis, and the formation of the eyes, wings, and nervous system. nih.govfrontiersin.org For instance, the interplay between Wingless and EGFR signaling establishes the pattern of the larval epidermis. sdbonline.org Studies in Drosophila have been crucial for identifying core components and understanding the regulation of the EGFR cascade, such as the role of the secreted protein Argos, which functions as an EGFR antagonist. plos.orgsdbonline.org Furthermore, research on glia-derived Vein, a neuregulin-like homolog, has demonstrated its cell-autonomous role in controlling the differentiation of wrapping glia. biologists.com
Caenorhabditis elegans (Nematode): The nematode C. elegans provides a powerful model for studying cell fate specification driven by EGF signaling. It has a single EGF-like ligand, LIN-3, and a single receptor, LET-23, which is a homolog of the vertebrate EGFR. nih.govnih.govbiologists.com The LIN-3/LET-23 pathway is famously studied for its role in inducing vulval development, a classic system for analyzing intercellular signaling. nih.govnih.govbiologists.comembopress.org The anchor cell of the gonad secretes LIN-3, which activates the LET-23 receptor on the vulval precursor cells (VPCs), initiating a signaling cascade through downstream effectors like LET-60 (Ras) and MPK-1 (ERK MAPK) to specify vulval cell fates. nih.govplos.org This system has been instrumental in genetic screens that have uncovered key components and regulators of the pathway. biologists.com Beyond vulval induction, LIN-3/EGF signaling in C. elegans is involved in other developmental processes, including male spicule development and even the promotion of programmed cell death in specific cells. biologists.complos.org
Danio rerio (Zebrafish): As a vertebrate model, the zebrafish offers significant advantages for studying EGF signaling, including its rapid, external development and optically clear embryos that permit live imaging. In contrast to invertebrates, vertebrates have an expanded repertoire of EGF ligands and receptors. psu.edu Zebrafish possess two homologs for the human EGF receptor gene (egfra and egfrb) and a single gene for Egf. psu.edufrontiersin.org Inhibition of Egfr activity in developing zebrafish, either through kinase inhibitors or antisense morpholinos, results in significant cardiovascular defects, including dilated heart chambers and impaired circulation, highlighting a critical role for the pathway in cardiovascular development. nih.gov Studies have also shown that disruption of egfra leads to a failure in ovarian follicle activation, blocking development at the primary to secondary growth transition and causing female infertility. frontiersin.orgnih.gov Furthermore, EGF signaling has been identified as a conserved regulator of sleep in zebrafish, as well as in Drosophila and C. elegans. mdpi.comresearchgate.netresearchgate.netnih.gov
| Model Organism | EGF/EGF-like Ligands | EGF Receptor Homologs | Key Developmental Processes Studied |
|---|---|---|---|
| Drosophila melanogaster | Spitz, Gurken, Keren, Vein plos.orgnih.gov | DER/Torpedo/EGFR nih.govfrontiersin.org | Eye and wing development, oogenesis, embryogenesis, glial cell differentiation nih.govsdbonline.orgbiologists.com |
| Caenorhabditis elegans | LIN-3 nih.govnih.gov | LET-23 nih.govbiologists.com | Vulval development, male spicule development, programmed cell death nih.govbiologists.complos.org |
| Danio rerio | Egf, Tgfa, HB-EGF psu.edumdpi.combiorxiv.org | egfra, egfrb psu.edufrontiersin.org | Cardiovascular development, ovarian follicle activation, sleep regulation, tissue regeneration frontiersin.orgnih.govnih.govbiorxiv.org |
Structural Biology Approaches for this compound and this compound Receptor
Understanding the mechanism of EGF-induced receptor activation at a molecular level has been heavily reliant on high-resolution structural techniques. These methods have provided detailed snapshots of the receptor and its ligands in various states.
Cryo-EM has become an indispensable tool for visualizing large, flexible, and complex assemblies like the full-length this compound Receptor (EGFR). This technique allows for the study of the receptor in a more native-like membrane environment, such as in nanodiscs or extracellular vesicles. elifesciences.orgpnas.org Cryo-EM studies have captured the full-length human EGFR in complex with EGF, revealing that the extracellular module can adopt an ensemble of dimeric conformations. elifesciences.orgebi.ac.uk These structures show a "scissor-like" rotation between the two ligand-binding heads of the dimer. elifesciences.org This work has refined models of how ligand binding transmits a signal across the cell membrane. pnas.orgnih.gov Recent analyses have determined structures of the EGF-bound full-length receptor at resolutions of ~3 Å, providing detailed views of the ligand-bound extracellular module and insights into how different ligands like EGF and TGF-α can generate distinct signaling outputs. elifesciences.orgemdataresource.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the structure, dynamics, and interactions of molecules in solution. Solid-state NMR (ssNMR), enhanced by dynamic nuclear polarization (DNP), has been used to investigate the full-length EGFR in native-like membranes. uu.nlnih.gov These studies revealed that in its ligand-free state, the extracellular domain is highly dynamic, while the intracellular kinase domain is rigid. uu.nlnih.gov Upon EGF binding, the motion of the extracellular domain becomes restricted, and this reduction in conformational entropy is proposed to favor the dimerization required for kinase activation. uu.nlnih.gov Solution NMR has also been used to compare the structures of human, rat, and mouse EGF and to map the binding interface between ligands like TGF-α and the EGFR extracellular domain, identifying the specific residues that contribute most to the binding energy. oup.comnih.gov
X-ray crystallography has provided the foundational, high-resolution atomic structures of various domains of the EGFR. In 2002, the first crystal structure of the human EGF/EGFR extracellular domain complex was solved at 3.3 Å resolution. nih.gov This landmark structure revealed a 2:2 complex where EGF docks between domains I and III of the receptor. nih.gov Crucially, it showed that dimerization is mediated directly by the receptors, with a protruding arm from domain II of each receptor interacting with the other, a mechanism termed "receptor-mediated dimerization". nih.gov Since then, numerous crystal structures have been determined for the EGFR kinase domain, both alone and in complex with inhibitors, and for the extracellular region bound to other ligands like epiregulin. nih.govmdpi.comrcsb.org These structures have been fundamental to understanding the allosteric mechanism of kinase activation and have guided the rational design of targeted cancer therapies. nih.govmdpi.com
| Technique | Key Findings for EGF/EGFR | Resolution/Detail Level |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Visualized full-length EGFR:EGF complexes in membrane environments; revealed an ensemble of dimeric conformations and a "scissor-like" motion. elifesciences.orgpnas.orgebi.ac.uk | Near-atomic (~3-4 Å) for extracellular module; lower resolution for flexible intracellular domains. elifesciences.orgemdataresource.org |
| Nuclear Magnetic Resonance (NMR) | Showed ligand-free extracellular domain is highly dynamic; ligand binding restricts motion, favoring dimerization. Mapped ligand-receptor binding interfaces. uu.nlnih.govoup.com | Provides atomic-level information on dynamics and interactions in solution or solid state. nih.govoup.com |
| X-ray Crystallography | Determined the first atomic structure of the EGF-EGFR extracellular complex; revealed the "receptor-mediated dimerization" mechanism and the basis for kinase activation. nih.govnih.gov | Atomic resolution (e.g., ~3.3 Å for the first EGF-EGFR complex). nih.gov |
Computational and Biophysical Methodologies
Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to model the movement of atoms in the EGFR over time. These simulations provide dynamic insights that are complementary to static experimental structures. MD simulations have been used to investigate the activation mechanism of the EGFR kinase domain, modeling the structural changes that occur as it transitions from an inactive to an active state within the asymmetric dimer. acs.org Coarse-grained MD simulations have explored the process of EGFR self-phosphorylation, suggesting that this can occur in both trans (between dimer partners) and cis (within the same receptor molecule). plos.org Other simulations have focused on the extracellular domain, exploring how ligand binding induces conformational changes that lead to dimerization and how different ligands can stabilize distinct receptor conformations. nih.govrsc.org By simulating the behavior of the receptor at an atomic level, MD can help explain how mutations affect receptor function and how antibodies may inhibit dimerization. nih.govmdpi.com
Analysis of Receptor Dimerization Kinetics (e.g., Raster Image Correlation Spectroscopy)
Raster Image Correlation Spectroscopy (RICS) is a powerful fluorescence fluctuation spectroscopy technique used to measure molecular dynamics, such as diffusion and concentration, in living cells. nih.gov The method analyzes images from a commercial laser scanning confocal microscope, extracting information from the space-time matrix of pixels created during the raster scan. nih.gov By correlating fluorescence intensity fluctuations, RICS can determine diffusion coefficients and the stoichiometry of molecular aggregates. researchgate.net Unlike single-point Fluorescence Correlation Spectroscopy (FCS), RICS utilizes a spatial autocorrelation based on stacking time-stamped confocal images, allowing for the generation of spatiotemporal maps of molecular dynamics on a microsecond to millisecond timescale. nih.govresearchgate.net This makes it particularly well-suited for studying the transient interactions and kinetics of protein dimerization on the cell membrane. nih.gov
In the study of this compound Receptor (EGFR), RICS has been instrumental in monitoring the monomer-dimer equilibrium in real-time within living cells. plos.org Researchers have employed time-lapse RICS to continuously observe EGFR dimerization upon stimulation with EGF. plos.org One study, using eGFP-labeled EGFR in Chinese Hamster Ovary (CHO-K1) cells, revealed that EGF-induced dimer formation is not a simple, steady process but exhibits an oscillatory behavior with a period of approximately 2.5 minutes. plos.org This oscillation suggests a negative feedback mechanism that actively promotes the monomerization of the receptor. plos.org Further investigation identified that this feedback loop involves Phospholipase Cγ (PLCγ), protein kinase C (PKC), and protein kinase D (PKD), and is independent of Ca²⁺ signaling and endocytosis. plos.org
Subsequent research using an overlapping time series RICS approach further elucidated the role of phosphorylation in regulating EGFR dimerization. nih.gov It was found that EGFR kinase activity is essential for dimerization. nih.gov Specifically, the autophosphorylation of a tyrosine residue (Y954) in the C-terminal lobe of the kinase domain was shown to potentiate dimerization, likely by strengthening the "latch" that stabilizes the asymmetric dimer. nih.gov Conversely, phosphorylation of a threonine residue (T669) in the juxtamembrane region by PKD was found to negatively regulate dimerization, shifting the equilibrium toward the monomeric state. nih.govplos.org These studies highlight the capability of RICS to dissect the rapid and complex regulatory mechanisms governing EGFR activation at the molecular level.
| Study Focus | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Monitoring EGFR monomer-dimer equilibrium post-EGF stimulation | CHO-K1 | Observed oscillatory behavior in EGFR dimer formation with a periodicity of ~2.5 minutes, suggesting a negative feedback loop for monomerization. | plos.org |
| Role of phosphorylation in dimerization | CHO-K1 | Tyrosine phosphorylation at Y954 potentiates dimerization, while threonine phosphorylation at T669 negatively regulates it. | nih.gov |
| Identification of regulatory pathways for monomerization | CHO-K1 | The negative feedback loop for EGFR monomerization depends on PLCγ, PKC, and PKD. | plos.org |
Advanced Genetic Manipulation Techniques
CRISPR/Cas9-Mediated Genome Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for precise genome editing, with significant applications in EGF-related research. frontiersin.orgdovepress.com This technology allows for targeted gene modification, including gene knockout, correction of mutations, and activation of gene expression. frontiersin.orgmdpi.com The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break, which can lead to gene disruption or allow for the insertion of new genetic material. dovepress.comjbpml.org.br
In the context of EGF, CRISPR/Cas9 has been used to directly target and disrupt the EGFR gene in cancer cells. nih.gov For example, in anaplastic thyroid cancer (ATC) cells, which overexpress EGFR, lentiviral delivery of a CRISPR/Cas9 system targeting EGFR resulted in significant gene disruption. nih.gov This led to cell cycle arrest, inhibition of cell growth, and suppression of metastasis. nih.gov The gene editing efficiency was measured to be 72.4%, and it caused a dramatic inhibition of downstream signaling proteins like AKT and ERK. nih.gov Similarly, CRISPR/Cas9 has been proposed as a method to selectively eliminate oncogenic EGFR mutations, such as the L858R point mutation found in some cancers, by designing sgRNAs that specifically recognize the mutated sequence. frontiersin.org
Beyond direct gene knockout, CRISPR-based screening is a powerful method for functional genomics. A genome-wide CRISPR knockout screen was performed to identify genes involved in EGF-induced apoptosis in EGFR-overexpressing cancer cell lines. bohrium.come-crt.org This screen identified 266 genes potentially responsible for this process. bohrium.come-crt.org Among the top five identified EGF-resistance genes was DUSP1, a phosphatase that inhibits ERK signaling. bohrium.come-crt.org This finding suggests DUSP1 could be a critical component of EGF-induced apoptosis and a potential therapeutic target. bohrium.come-crt.org CRISPR technology has also been used to activate the expression of tumor suppressor genes, such as PTEN, which can inhibit carcinogenic pathways downstream of EGFR. frontiersin.org
| Application | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| Disruption of EGFR gene | Anaplastic Thyroid Cancer (SW579) | CRISPR-mediated EGFR disruption inhibited cell growth and metastasis, and suppressed AKT/ERK signaling. | nih.gov |
| Genome-wide knockout screen for EGF-induced apoptosis | A431 (EGFR-overexpressing) | Identified 266 genes, including DUSP1, as potential modulators of EGF-induced apoptosis. | bohrium.come-crt.org |
| Targeting of specific EGFR oncogenic mutations (e.g., L858R) | Cancer cells with L858R mutation | Demonstrated the potential for high specificity in distinguishing and eliminating cancer mutations from normal alleles. | frontiersin.org |
| Knockout of HuR to modulate EGFR pathways | Human tongue squamous carcinoma (SAS) | HuR knockout via CRISPR/Cas9 suppressed proliferation and metastasis by modulating the EGFR/PI3K/mTOR/AKT axis. | rsc.org |
RNA Interference (shRNA, miRNA) Approaches
RNA interference (RNAi) is a natural biological process for gene silencing that has been widely adapted as a research tool to study gene function. frontiersin.org This approach utilizes small RNA molecules, such as small interfering RNAs (siRNAs), short hairpin RNAs (shRNAs), or microRNAs (miRNAs), to target specific messenger RNA (mRNA) for degradation or translational repression. frontiersin.orgmdpi.com
shRNA and siRNA: Short hairpin RNAs and small interfering RNAs are commonly used to achieve potent and specific knockdown of target genes, including EGF and its receptor, EGFR. mpg.denih.gov In numerous studies, transfecting cancer cells that overexpress EGFR with siRNAs or shRNAs specifically targeting its mRNA has resulted in a significant reduction in EGFR protein levels. mpg.denih.gov For instance, in A431 human epidermoid carcinoma cells, siRNA-mediated suppression of EGFR reached up to 90%, which consequently inhibited EGF-induced tyrosine phosphorylation and reduced cell proliferation by inducing apoptosis. mpg.de Similarly, in non-small cell lung cancer (NSCLC) cell lines (A549 and SPC-A1), dsRNA targeting EGFR led to a more than 70% decrease in protein production, which inhibited tumor cell growth, migration, and in vivo tumor growth in animal models. nih.gov Combining shRNA-mediated knockdown of EGFR with the re-expression of specific EGFR mutants has also been used as a sophisticated approach to dissect the structural and signaling features that underlie addiction to oncogenic EGFR in lung cancer cells. pnas.org
miRNA: MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression and are increasingly recognized as key modulators of the EGFR signaling pathway. mdpi.comnih.gov Several specific miRNAs have been identified as regulators of EGFR. For example, miR-7 has been shown to be induced by EGFR signaling through a Ras/ERK/Myc pathway and, in turn, can directly target and downregulate EGFR expression. mdpi.comaacrjournals.org Ectopic expression of miR-7 promotes cell growth and tumorigenesis in lung cancer models by targeting the Ets2 transcriptional repressor ERF. aacrjournals.org Other miRNAs, such as miR-146b-5p, are upregulated in papillary thyroid carcinoma and contribute to reduced EGFR mRNA levels. frontiersin.org Conversely, downregulating miR-146b-5p in these cells leads to an upregulation of EGFR expression. frontiersin.org Studies have also identified an inverse correlation between miR-542-5p levels and EGFR protein levels in human lung cancer tissues. nih.gov These findings establish miRNAs as integral components of the regulatory network controlling EGF signaling.
| RNAi Approach | Target | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|---|
| siRNA | EGFR | A431 (Epidermoid Carcinoma) | Achieved 90% suppression of EGFR expression, inhibiting proliferation and inducing apoptosis. | mpg.de |
| dsRNA (siRNA) | EGFR | A549, SPC-A1 (NSCLC) | Reduced EGFR protein by >70%, inhibiting cell growth, migration, and in vivo tumor growth. | nih.gov |
| shRNA | EGFR | CL1-5 (Lung Cancer) | Knockdown of EGFR led to growth arrest and downregulation of miR-7. | mdpi.comaacrjournals.org |
| miRNA-7 | EGFR, ERF | Lung Cancer Cells | miR-7 is induced by EGFR and directly targets EGFR and ERF, promoting oncogenesis. | nih.govaacrjournals.org |
| miRNA-146b-5p | EGFR | Papillary Thyroid Carcinoma | Upregulated in PTC, leading to reduced EGFR mRNA expression. | frontiersin.org |
| shRNA (validation) | DUSP1, DDX20, LHFP, REPS1 | A549 (Lung Cancer) | Validated CRISPR screen hits; knocking down these genes increased cell survival after EGF treatment. | bohrium.come-crt.org |
Therapeutic Strategies Targeting the Epidermal Growth Factor Pathway Preclinical Development
Mechanistic Basis of Epidermal Growth Factor Receptor Inhibition
The inhibition of EGFR signaling can be achieved through distinct pharmacological approaches that interfere with different domains of the receptor. The two most successful strategies involve large protein-based monoclonal antibodies and small organic molecules, each with a unique mechanism of action.
Monoclonal Antibodies Targeting the Extracellular Ligand-Binding Domain
Monoclonal antibodies (mAbs) represent a major therapeutic strategy for targeting the this compound receptor (EGFR). These large glycoprotein (B1211001) molecules are designed to bind with high specificity and affinity to the extracellular domain III of the EGFR. frontiersin.org This binding action physically obstructs the natural ligands of the receptor, such as this compound (EGF) and transforming growth factor-alpha (TGF-α), from accessing their binding site. nih.govnih.gov By competitively inhibiting ligand binding, these antibodies prevent the receptor from undergoing the conformational changes necessary for homodimerization or heterodimerization with other members of the ErbB family of receptors (e.g., HER2). nih.govoncotarget.com
The prevention of dimerization is crucial as it is a prerequisite for the activation of the intracellular tyrosine kinase domain. Consequently, ligand-induced autophosphorylation of the receptor is blocked, leading to the abrogation of downstream signaling cascades responsible for cell proliferation and survival. nih.gov Beyond simple blockade, the binding of mAbs like cetuximab and panitumumab can trigger the internalization and subsequent lysosomal degradation of the EGFR-antibody complex, resulting in a downregulation of receptor levels on the cell surface. frontiersin.orgoncotarget.com
Furthermore, certain monoclonal antibodies, particularly those of the IgG1 isotype like cetuximab, can engage the host's immune system to attack tumor cells. nih.gov The Fc portion of the antibody, once bound to the tumor cell, can be recognized by Fc receptors on immune effector cells such as natural killer (NK) cells. This engagement initiates antibody-dependent cell-mediated cytotoxicity (ADCC), a potent mechanism of tumor cell lysis. frontiersin.orgnih.gov Some mAbs may also activate the complement-dependent cytotoxicity (CDC) pathway, further contributing to their anti-tumor effect. frontiersin.org
Small Molecule Tyrosine Kinase Inhibitors and Their Binding Modes
In contrast to monoclonal antibodies, small molecule tyrosine kinase inhibitors (TKIs) exert their effect on the intracellular portion of the EGFR. These molecules are designed to penetrate the cell membrane and target the ATP-binding pocket within the receptor's tyrosine kinase domain. nih.govoncotarget.com By competitively binding to this site, TKIs prevent ATP from binding, thereby inhibiting the autophosphorylation of tyrosine residues on the receptor's C-terminal tail. nih.gov This action effectively halts the downstream signaling cascade.
EGFR TKIs are broadly classified based on their mode of binding:
Reversible Inhibitors (First-Generation): Compounds like gefitinib (B1684475) and erlotinib (B232) form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the ATP-binding site of the EGFR kinase domain. nih.govnih.gov Their binding is reversible, and they compete directly with the much higher intracellular concentrations of ATP.
Irreversible Inhibitors (Second and Third-Generation): To achieve more sustained inhibition, irreversible TKIs were developed. Second-generation inhibitors like afatinib (B358) and dacomitinib, and third-generation inhibitors like osimertinib (B560133), contain a reactive group (e.g., an acrylamide (B121943) moiety) that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket. nih.govacs.org This irreversible binding provides a more potent and durable blockade of kinase activity.
Allosteric Inhibitors (Fourth-Generation): The emergence of resistance mutations, particularly the C797S mutation which prevents covalent binding by irreversible inhibitors, has spurred the development of allosteric inhibitors. nih.gov These molecules, such as EAI045, bind to a distinct pocket on the kinase domain, separate from the ATP-binding site. acs.orgamegroups.org This allosteric modulation inhibits kinase activity through a different mechanism and can be effective against EGFR variants that are resistant to ATP-competitive inhibitors. nih.gov
Preclinical Evaluation of this compound Receptor Inhibitors
The development of EGFR inhibitors has been heavily reliant on extensive preclinical evaluation using a variety of in vitro and in vivo models. These studies are critical for establishing proof-of-concept, understanding anti-tumor activity, and identifying potential combination strategies.
Effects on Cancer Cell Proliferation, Apoptosis, and Angiogenesis in In Vitro and Animal Models
Preclinical studies have consistently demonstrated the potent anti-tumor effects of EGFR inhibitors across a range of cancer models.
Inhibition of Cell Proliferation and Cell Cycle Arrest: In numerous cancer cell lines derived from lung, colorectal, head and neck, and other epithelial tumors, treatment with both monoclonal antibodies and TKIs leads to a significant reduction in cell proliferation. tandfonline.commdpi.com This is often accompanied by cell cycle arrest, typically at the G0/G1 checkpoint. nih.gov For instance, cetuximab has been shown to increase the expression of the cell cycle inhibitor p27KIP1. nih.gov
Induction of Apoptosis: EGFR inhibition actively promotes programmed cell death, or apoptosis. Preclinical evidence shows that these agents can modulate the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation or inactivation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. EGFR signaling contributes to this process by promoting the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). Preclinical studies have shown that EGFR inhibitors can suppress the expression of these factors, thereby inhibiting angiogenesis. frontiersin.org
These effects observed in vitro have been validated in vivo using animal models, most commonly xenograft models where human tumor cells are implanted into immunodeficient mice. In these models, treatment with EGFR inhibitors results in slowed tumor growth and, in some cases, tumor regression. tandfonline.complos.orgaacrjournals.org
Synergistic Effects of Combinatorial Preclinical Strategies with Chemotherapy or Radiation
A key area of preclinical investigation has been the combination of EGFR inhibitors with standard cancer treatments like chemotherapy and radiation, with the goal of achieving synergistic anti-tumor effects.
Combination with Chemotherapy: Preclinical models have shown that EGFR inhibitors can enhance the efficacy of various chemotherapeutic agents. For example, TKIs like gefitinib and erlotinib have demonstrated synergistic effects when combined with pemetrexed. ascopubs.org This synergy can be attributed to multiple mechanisms, including the EGFR inhibitor-mediated downregulation of proteins involved in drug resistance. ascopubs.org Similarly, combinations of afatinib with docetaxel (B913) have shown greater tumor shrinkage in xenograft models compared to either agent alone. tandfonline.com Preclinical data also suggest that the sequence of drug administration can be critical to maximizing the synergistic effect. ijbs.com
Combination with Radiation: EGFR signaling is known to be activated by ionizing radiation and contributes to cellular recovery from radiation-induced damage. Preclinical studies have established that EGFR inhibitors can act as potent radiosensitizers. nih.govnih.gov Combining EGFR inhibitors with radiation has been shown to enhance radiation-induced DNA damage, impair DNA repair mechanisms, and increase apoptosis in cancer cells. aacrjournals.orgd-nb.info For example, cetuximab can prevent the nuclear translocation of EGFR that is induced by radiation, thereby suppressing the activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. nih.govd-nb.info TKIs have also been shown to augment the effects of radiation by inhibiting radiation-activated survival pathways. aacrjournals.org
Preclinical Approaches to Overcome Acquired Resistance Mechanisms
Despite the initial effectiveness of EGFR inhibitors, the development of acquired resistance is a major clinical challenge. Preclinical models have been indispensable for identifying the mechanisms of resistance and for developing and testing strategies to overcome it.
Common mechanisms of acquired resistance identified in preclinical models include:
Secondary EGFR Mutations: The "gatekeeper" T790M mutation was a common mechanism of resistance to first-generation TKIs. More recently, the C797S mutation has emerged as a key resistance mechanism to third-generation irreversible inhibitors. nih.govokayama-u.ac.jp
Bypass Track Activation: Tumors can become resistant by activating alternative signaling pathways to bypass the blocked EGFR pathway. This often involves the amplification or overexpression of other receptor tyrosine kinases, such as MET, HER2, or AXL. okayama-u.ac.jpaacrjournals.orgmdpi.com
Phenotypic Transformation: Some cancer cells undergo an epithelial-to-mesenchymal transition (EMT), which is associated with increased motility, invasiveness, and drug resistance. nih.govmdpi.com
Preclinical research is actively exploring several approaches to counteract these resistance mechanisms:
Next-Generation Inhibitors: The development of third-generation TKIs like osimertinib was a direct result of preclinical work to create inhibitors active against the T790M mutation. nih.gov Current efforts focus on developing fourth-generation and allosteric inhibitors that can target EGFR harboring the C797S mutation. nih.govamegroups.org
Combination Therapies: Preclinical studies have shown that combining EGFR inhibitors with agents that target the identified bypass pathways can restore sensitivity. For example, combining an EGFR TKI with a MET inhibitor has shown synergistic anti-cancer effects in models with MET amplification. nih.gov Similarly, combining TKIs with monoclonal antibodies against EGFR (e.g., afatinib plus cetuximab) or HER2 (e.g., osimertinib plus trastuzumab) has proven effective in preclinical models of resistance. tandfonline.comaacrjournals.orgmdpi.com
Targeting Downstream Pathways: Another strategy involves targeting key nodes downstream of the receptor, such as the PI3K/AKT or RAS/MEK/ERK pathways, in combination with EGFR inhibition. ijbs.com
These preclinical findings provide a strong rationale for clinical trials investigating novel inhibitors and combination strategies to improve outcomes for patients treated with EGFR-targeted therapies.
Emerging Preclinical Therapeutic Approaches
The relentless pursuit of more effective and specific cancer therapies has led researchers to explore novel strategies that target the this compound (EGF) pathway at a fundamental level. Beyond conventional small molecule inhibitors and monoclonal antibodies, preclinical development is focusing on innovative approaches designed to deliver potent cytotoxic agents directly to cancer cells or to modulate the genetic machinery that drives tumor growth. These emerging strategies, primarily ligand-toxin conjugates and gene-based therapies, aim to overcome resistance mechanisms and improve therapeutic outcomes by employing highly targeted mechanisms of action.
Ligand-Toxin Conjugates
Ligand-toxin conjugates represent a therapeutic strategy that leverages the high affinity of specific ligands for the this compound receptor (EGFR) to deliver potent toxins directly to cancer cells that overexpress the receptor. This approach exploits the natural process of receptor-mediated endocytosis; upon ligand binding, the entire receptor-ligand-toxin complex is internalized by the cell, releasing the toxin intracellularly where it can exert its cytotoxic effects. mdpi.comresearchgate.net
The development of these conjugates dates back to the 1980s, with early constructs involving the fusion of EGFR ligands, such as Transforming Growth Factor-alpha (TGFα) or EGF itself, to bacterial or plant toxins. mdpi.commdpi.com
Key Preclinical Findings:
TGFα-PE40 (TP40): One of the first EGFR-targeted ligand-toxins was created by fusing TGFα to a fragment of Pseudomonas exotoxin A (PE). mdpi.com This conjugate, known as TP40, demonstrated cytotoxicity in cell lines that overexpressed EGFR. mdpi.comresearchgate.net In vivo studies in nude mice with EGFR-expressing xenografts showed that TP40 could enhance survival. mdpi.com
DAB389EGF: This conjugate was constructed by fusing EGF to the catalytic and translocation domains of diphtheria toxin (DT). mdpi.com Preclinical studies showed that DAB389EGF was highly potent, demonstrating cytotoxicity against various EGFR-expressing tumor cell lines with IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.1 pM. mdpi.com
Epiregulin-Targeted Antibody-Drug Conjugates (ADCs): A more recent approach targets the EGFR ligand epiregulin (EREG), which is highly expressed in colorectal cancer (CRC) with minimal expression in normal tissues. nih.gov In a preclinical study, a monoclonal antibody (H231) specific to EREG was conjugated to the DNA-alkylating agent duocarmycin DM. These EREG-ADCs were shown to be well-tolerated and caused significant tumor growth inhibition and regression in CRC cell line and patient-derived xenograft models, irrespective of RAS mutational status. nih.gov The antibody's ability to internalize into lysosomes was crucial for the release of the toxic payload. nih.gov
Pro-Antibody-Drug Conjugates (PDCs): To improve tumor selectivity, a pro-antibody-drug conjugate called PanP-DM1 has been developed. nih.gov This molecule is an anti-EGFR antibody-drug conjugate that remains inert until it is activated by tumor-specific proteases. Preclinical data showed that PanP-DM1 was selectively activated in the tumor environment and was potently cytotoxic to EGFR-overexpressing tumor cells in vitro. In vivo models demonstrated that PanP-DM1 was significantly more effective at eradicating tumors than the pro-antibody alone. nih.gov
While promising, the clinical development of early ligand-toxins has been hampered by issues such as dose-limiting toxicities and the development of neutralizing antibodies by patients. mdpi.commdpi.com Newer generations of conjugates, including ADCs and PDCs, are being engineered to improve safety and efficacy. nih.govnih.gov
Gene Therapy Strategies Targeting this compound Pathway Components
Gene therapy represents a frontier in cancer treatment that aims to correct or manipulate the genetic underpinnings of the disease. In the context of the EGF pathway, preclinical strategies focus on silencing the expression of key genes, such as EGFR, to halt the uncontrolled proliferation of cancer cells. acs.org This is often achieved using technologies like RNA interference (RNAi), where small interfering RNAs (siRNA) are designed to specifically degrade the messenger RNA (mRNA) of the target gene, thereby preventing protein production. acs.orgmdpi.com
A major challenge in gene therapy is the development of safe and effective delivery vehicles (vectors) to transport the genetic material into the target cancer cells. acs.orgmdpi.com
Key Preclinical Findings:
siRNA-Mediated EGFR Silencing: Preclinical research has explored the use of siRNA to downregulate EGFR proteins that drive aberrant cell growth in cancers like cervical cancer. acs.org Studies show that a high dosage of silencing molecules can have toxic effects, underscoring the need for biocompatible delivery systems. acs.org
Novel Polymeric Delivery Systems: To address the delivery challenge, researchers have developed novel carriers. One preclinical study successfully used an oxaborole and galactose-based polymeric complex to deliver EGFR-targeting siRNA into cervical cancer cells. This nanocomplex achieved effective silencing of the EGFR gene, as confirmed by immunoblotting, which showed a significant reduction in EGFR protein levels. acs.org The study highlighted that conjugating the polymer with oxaborole appeared to decrease the intrinsic toxicity of the delivery vehicle. acs.org
Dendrimer-Based Gene Delivery: PAMAM dendrimers are another class of carriers used in preclinical gene therapy research. mdpi.com To enhance specificity for cancer cells, the surface of these dendrimers can be decorated with the EGF ligand. This modification significantly increases cellular specificity, promoting enhanced gene expression silencing specifically in cells with high levels of the EGF receptor. mdpi.com
Modulation of EGFR Gene Amplification: The genomic amplification of EGFR is a common feature in some cancers, like glioblastoma. plos.org Preclinical in vitro models have shown that the level of EGFR amplification is variable and can be dependent on the concentration of EGF in the cell culture medium. Interestingly, while EGFR amplification can be lost, it can also be restored by depleting EGF. plos.org This dynamic regulation is a critical consideration for the preclinical testing of gene therapies, as it allows for the study of these therapies in cell lines with the same genetic background but with either high or low EGFR amplification levels. plos.org
These preclinical gene therapy approaches offer a highly specific way to target the root cause of EGFR-driven cancers. Further research is focused on optimizing delivery systems to ensure they are non-toxic and can efficiently reach their intended targets in a clinical setting.
Compound and Molecule Reference Table
| Name/Identifier | Class | Description |
| Afatinib | Tyrosine Kinase Inhibitor | An inhibitor of the EGFR-KDD intramolecular kinase activity. mdpi.com |
| Canertinib | Pan-ErbB Inhibitor | An irreversible inhibitor of EGFR and HER2 phosphorylation. nih.gov |
| Cetuximab | Monoclonal Antibody | A chimeric immunoglobulin G1 antibody that targets the extracellular domain of EGFR. sinobiological.com |
| DAB389EGF | Ligand-Toxin Conjugate | A fusion of this compound (EGF) and domains of diphtheria toxin. mdpi.com |
| Duocarmycin DM | Cytotoxic Payload | A DNA-alkylating agent used in antibody-drug conjugates. nih.gov |
| Epiregulin (EREG) | EGFR Ligand | A ligand for the this compound Receptor. nih.gov |
| Erlotinib | Tyrosine Kinase Inhibitor | A small-molecule inhibitor of the EGFR tyrosine kinase. sinobiological.com |
| Gefitinib | Tyrosine Kinase Inhibitor | A small-molecule inhibitor of the EGFR tyrosine kinase. sinobiological.com |
| H231 | Monoclonal Antibody | An antibody with high specificity for the EGFR ligand epiregulin. nih.gov |
| Lapatinib | Tyrosine Kinase Inhibitor | A dual inhibitor of both EGFR and HER2 tyrosine kinases. nih.gov |
| Osimertinib | Tyrosine Kinase Inhibitor | A third-generation EGFR tyrosine kinase inhibitor. mdpi.com |
| Panitumumab | Monoclonal Antibody | An anti-EGFR monoclonal antibody. sinobiological.com |
| PanP-DM1 | Pro-antibody-Drug Conjugate | A protease-activated anti-EGFR antibody conjugated to the toxin DM1. nih.gov |
| siRNA | Gene Silencing Molecule | Small interfering RNA designed to degrade specific messenger RNA. acs.org |
| TGFα-PE40 (TP40) | Ligand-Toxin Conjugate | A fusion of Transforming Growth Factor-alpha (TGFα) and a fragment of Pseudomonas exotoxin. mdpi.com |
| Trastuzumab | Monoclonal Antibody | A monoclonal antibody that targets the HER2 receptor. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers accurately measure EGF concentrations in human serum and urine?
- Methodological Answer: EGF levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) with high specificity for human EGF. Studies recommend controlling for variables such as age, circadian rhythms, and magnesium levels, as these significantly influence EGF concentrations. For example, serum EGF decreases with age, while urinary EGF correlates positively with magnesium excretion. Researchers should standardize sample collection times and use multivariate regression to account for confounding factors .
Q. What in vitro models are suitable for studying EGF's effects on nutrient absorption?
- Methodological Answer: IPEC-J2 cells (porcine intestinal epithelial cells) cultured in Ussing chambers are effective for analyzing EGF-mediated glutamine and glucose transport under inflammatory conditions (e.g., lipopolysaccharide challenge). This model allows real-time measurement of transepithelial electrical resistance and nutrient flux. Pre-treatment with EGF (e.g., 50 ng/mL for 24 hours) can mitigate inflammation-induced absorption deficits, with data normalized to control groups .
Q. How should experimental designs be structured to evaluate EGF's efficacy in wound healing?
- Methodological Answer: Randomized controlled trials (RCTs) comparing topical EGF formulations against placebo should use standardized wound assessment tools (e.g., Bates-Jensen Wound Assessment Tool) and endpoint metrics like complete closure rate. For diabetic ulcers, stratification by ulcer size and glycemic control is critical. Meta-analyses recommend pooling data using random-effects models to account for heterogeneity across studies .
Q. What factors influence baseline EGF levels in healthy populations?
- Methodological Answer: Age, renal function, and serum magnesium are key variables. Pediatric populations exhibit higher serum EGF than adults, while urinary EGF correlates with creatinine clearance. Researchers should exclude participants with renal impairment and use age-matched controls. Longitudinal studies are preferred to capture circadian variations .
Advanced Research Questions
Q. How can contradictory data on EGFR mutation prevalence in lung cancer cohorts be reconciled?
- Methodological Answer: Discrepancies in EGFR mutation rates (e.g., 15% in Japanese vs. 1.6% in U.S. cohorts) arise from ethnic genetic variations and patient selection biases. Studies should stratify populations by ancestry and employ next-generation sequencing (NGS) to detect rare variants. Sensitivity analyses using gefitinib-responsive cell lines (e.g., PC-9) can validate mutation pathogenicity .
Q. What statistical approaches optimize meta-analyses of EGF's therapeutic outcomes in clinical trials?
- Methodological Answer: Follow PRISMA guidelines and use subgroup analyses to address heterogeneity (e.g., EGF delivery methods: topical vs. intralesional). Inverse-variance weighting and sensitivity testing (e.g., excluding high-risk-of-bias studies) improve reliability. Forest plots should visualize effect sizes, with I² statistics quantifying heterogeneity .
Q. How are in vivo models of diabetic nephropathy used to study EGF's pathogenic role?
- Methodological Answer: Streptozotocin-induced diabetic rodents are commonly used. Key endpoints include glomerular volume, albuminuria, and renal fibrosis. Pharmacological EGF pathway inhibitors (e.g., EGFR tyrosine kinase inhibitors) or neutralizing antibodies can isolate EGF-specific effects. Histopathological scoring should be blinded to reduce observer bias .
Q. What pharmacological inhibitors are optimal for dissecting EGF signaling pathways in vascular smooth muscle cells (VSMCs)?
- Methodological Answer: Use ADAM family inhibitors (e.g., TAPI-0) to block heparin-binding EGF (HB-EGF) shedding and EGFR-specific inhibitors (e.g., AG1478) to distinguish EGFR-dependent signaling. Co-treatment with insulin and PDGF mimics hyperinsulinemic conditions. Phospho-EGFR Western blots validate pathway inhibition .
Q. How can generative AI enhance de novo antibody design targeting EGF receptors?
- Methodological Answer: Deep learning models trained on HER2 antigen-antibody complexes can generate synthetic HCDR3 sequences. Validate binders using surface plasmon resonance (SPR) and cell-based assays (e.g., SK-BR-3 proliferation inhibition). High-throughput screening of ~10⁶ variants improves hit rates, with statistical superiority tested via chi-square against random libraries .
Tables for Key Methodological Comparisons
Table 1: In vitro vs. in vivo models for EGF research
| Model Type | Application | Key Metrics | Limitations |
|---|---|---|---|
| IPEC-J2 cells | Nutrient transport under inflammation | Transepithelial resistance, glucose flux | Species-specific (porcine) |
| Streptozotocin mice | Diabetic nephropathy | Albuminuria, glomerular硬化 | Requires long-term maintenance |
Table 2: Common inhibitors in EGF pathway studies
| Inhibitor | Target | Concentration | Use Case |
|---|---|---|---|
| AG1478 | EGFR tyrosine kinase | 10 nM | Blocking EGFR autophosphorylation |
| TAPI-0 | ADAM proteases | 10 µM | Preventing HB-EGF shedding |
| CRM197 | HB-EGF | 50 µg/mL | Neutralizing HB-EGF bioactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
